molecular formula C19H19NO5 B1319931 Fmoc-2-amino-3-methoxypropionic acid CAS No. 215189-51-8

Fmoc-2-amino-3-methoxypropionic acid

カタログ番号: B1319931
CAS番号: 215189-51-8
分子量: 341.4 g/mol
InChIキー: YFWAFELGMGZCHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-2-amino-3-methoxypropionic acid is a crucial nonproteinogenic amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its primary research value lies in its role as a protecting group; the Fmoc (9-fluorenylmethyloxycarbonyl) group shields the amine group during the peptide assembly process, allowing for selective chain elongation and its subsequent removal under mild basic conditions without affecting the growing peptide chain . This functionality is instrumental in the synthesis of complex peptide architectures and is a cornerstone of modern medicinal chemistry and drug discovery efforts . In pharmaceutical research, this compound is employed as a key intermediate in the creation of innovative peptide-based drugs . Its unique structure, featuring a methoxy-modified side chain, allows researchers to explore and engineer novel therapeutic agents with enhanced stability, bioavailability, and specific biological activities . Furthermore, it is utilized in advanced drug discovery processes to investigate intricate peptide-protein interactions, which is a critical step for identifying new drug targets and developing therapeutic strategies for various diseases . The compound is also integral to the synthesis of peptidomimetics, helping scientists study and modulate biological pathways with high precision . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAFELGMGZCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215189-51-8
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of Fmoc-2-amino-3-methoxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Fmoc-2-amino-3-methoxypropionic Acid in Modern Peptide Science

Fmoc-2-amino-3-methoxypropionic acid, systematically known as N-(9-fluorenylmethyloxycarbonyl)-O-methyl-L-serine (Fmoc-Ser(Me)-OH), is a pivotal building block in the field of peptide synthesis and drug discovery. Its structure incorporates the base-labile Fmoc protecting group at the N-terminus, which is fundamental to the strategy of solid-phase peptide synthesis (SPPS). The O-methyl modification on the serine side chain offers a unique chemical handle, preventing unwanted side reactions and allowing for the synthesis of peptides with specific structural and functional properties. The precise structural integrity of this molecule is paramount for its successful incorporation into peptide chains, making its thorough characterization by spectral methods a critical quality control step.

This guide provides an in-depth analysis of the expected spectral data for Fmoc-2-amino-3-methoxypropionic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided herein are grounded in established principles of chemical spectroscopy and are intended to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The structural features of Fmoc-2-amino-3-methoxypropionic acid give rise to a distinct spectroscopic fingerprint. The molecule can be dissected into three key components for analytical purposes: the fluorenylmethoxycarbonyl (Fmoc) group, the chiral amino acid backbone, and the O-methylated serine side chain.

Molecular Structure of Fmoc-2-amino-3-methoxypropionic acid cluster_Fmoc Fmoc Group cluster_backbone Amino Acid Backbone cluster_sidechain O-Methyl Side Chain Fmoc_CH2 CH₂ NH NH Fmoc_CH2->NH C=O Fmoc_CH CH Fmoc_Aromatic1 Aromatic Ring Fmoc_Aromatic2 Aromatic Ring alpha_CH α-CH NH->alpha_CH COOH COOH alpha_CH->COOH beta_CH2 β-CH₂ alpha_CH->beta_CH2 O O beta_CH2->O CH3 CH₃ O->CH3

Caption: Key functional components of Fmoc-2-amino-3-methoxypropionic acid.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For Fmoc-2-amino-3-methoxypropionic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the Fmoc group, the amino acid backbone, and the O-methyl side chain.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of Fmoc-2-amino-3-methoxypropionic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the NH and COOH protons.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Fmoc Aromatic Protons7.20 - 7.90Multiplet8HThe eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region.
Fmoc CH & CH₂4.10 - 4.50Multiplet3HThese protons of the fluorenylmethoxy group are diastereotopic and will likely appear as a complex multiplet.
NH Proton5.50 - 6.50 (in CDCl₃)Doublet1HThe coupling to the α-proton will result in a doublet. The chemical shift is solvent-dependent.
α-CH Proton4.30 - 4.60Multiplet1HThis proton is coupled to the NH proton and the two β-protons, resulting in a multiplet.
β-CH₂ Protons3.60 - 3.90Multiplet2HThese protons are diastereotopic and will couple with the α-proton, likely appearing as a multiplet.
O-CH₃ Protons3.30 - 3.40Singlet3HThe three protons of the methoxy group are equivalent and will appear as a sharp singlet.
COOH Proton> 10.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal.

Note: Predicted chemical shifts are based on typical values for Fmoc-protected amino acids and may vary depending on the solvent and experimental conditions.

Caption: Predicted ¹H NMR chemical shift regions for Fmoc-2-amino-3-methoxypropionic acid.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in Fmoc-2-amino-3-methoxypropionic acid will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: Proton-decoupled mode is standard, which results in singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
COOH Carbon170 - 175The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.
Urethane C=O Carbon155 - 158The carbonyl carbon of the Fmoc protecting group.
Fmoc Aromatic Carbons120 - 145Multiple signals will be observed for the non-equivalent aromatic carbons of the fluorenyl group.
Fmoc CH45 - 50The methine carbon of the fluorenyl group.
Fmoc CH₂65 - 70The methylene carbon of the fluorenylmethoxy group.
α-CH Carbon50 - 55The chiral alpha-carbon of the amino acid backbone.
β-CH₂ Carbon70 - 75The beta-carbon of the serine side chain, shifted downfield due to the adjacent oxygen atom.
O-CH₃ Carbon58 - 62The carbon of the methoxy group.

Note: These are predicted values and can be influenced by the solvent and other experimental factors.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like Fmoc-protected amino acids.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₉H₁₉NO₅

  • Molecular Weight: 341.36 g/mol

  • Expected [M+H]⁺: m/z 342.1

  • Expected [M-H]⁻: m/z 340.1

A key fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. This leads to characteristic fragment ions that can be observed in tandem MS (MS/MS) experiments.

Key ESI-MS Fragmentation Pathways [M+H]+ [M+H]⁺ m/z 342.1 Fmoc_CH2_plus [Fmoc-CH₂]⁺ m/z 179.1 [M+H]+->Fmoc_CH2_plus Loss of Ser(Me)-OH Amino_Acid_plus [H₂N-Ser(Me)-OH+H]⁺ m/z 120.1 [M+H]+->Amino_Acid_plus Loss of Fmoc=CH₂ + CO₂

Caption: Predicted fragmentation of the protonated molecule in ESI-MS.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Fmoc-2-amino-3-methoxypropionic acid will show characteristic absorption bands for its various functional groups.

Experimental Protocol for FT-IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Type
O-H (Carboxylic Acid)2500 - 3300BroadO-H Stretch
N-H (Amide)3250 - 3350MediumN-H Stretch
C-H (Aromatic)3000 - 3100MediumC-H Stretch
C-H (Aliphatic)2850 - 3000MediumC-H Stretch
C=O (Carboxylic Acid)1700 - 1725StrongC=O Stretch
C=O (Urethane)1680 - 1720StrongC=O Stretch
C=C (Aromatic)1450 - 1600MediumC=C Stretch
C-O (Ether & Carboxylic Acid)1050 - 1300StrongC-O Stretch

The presence of the broad O-H stretch from the carboxylic acid, the sharp N-H stretch from the amide, and the strong carbonyl absorptions are key diagnostic features in the IR spectrum.

Integrated Spectral Analysis: A Coherent Structural Picture

The true power of spectral analysis lies in the integration of data from multiple techniques. For Fmoc-2-amino-3-methoxypropionic acid, the information from NMR, MS, and IR should be mutually supportive to confirm the structure unequivocally.

  • MS confirms the molecular weight (341.36 g/mol ) , providing the overall molecular formula to which the NMR and IR data must correspond.

  • IR spectroscopy confirms the presence of key functional groups : carboxylic acid (O-H, C=O), amide (N-H, C=O), aromatic rings (C=C, C-H), and ether (C-O).

  • ¹H and ¹³C NMR provide the detailed connectivity of the molecule :

    • The aromatic signals in both ¹H and ¹³C NMR confirm the fluorenyl moiety.

    • The presence of the O-CH₃ singlet in the ¹H NMR and the corresponding signal in the ¹³C NMR confirms the O-methylation.

    • The chemical shifts and coupling patterns of the α-CH, β-CH₂, and NH protons in the ¹H NMR confirm the amino acid structure and the attachment of the Fmoc group.

By combining these techniques, a complete and validated structural assignment of Fmoc-2-amino-3-methoxypropionic acid can be achieved, ensuring its suitability for use in research and development.

Conclusion

The spectral analysis of Fmoc-2-amino-3-methoxypropionic acid is a critical component of its quality control and characterization. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in the fundamental principles of spectroscopy. By understanding and applying these analytical techniques, researchers can confidently verify the structure and purity of this important synthetic building block, thereby ensuring the integrity of their downstream applications in peptide synthesis and drug discovery.

References

  • Cambridge Bioscience. (n.d.). Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH - Bachem AG. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-Ser(ψ Me,Me pro)-OH [1000164-43-1]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2023). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

  • Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/spec13C избран_ms08.htm]([Link] избран_ms08.htm)

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

An In-Depth Technical Guide to the Purity Analysis of Fmoc-2-amino-3-methoxypropionic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Fmoc-2-amino-3-methoxypropionic acid, a critical building block in solid-phase peptide synthesis (SPPS), utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind methodological choices, from mobile phase composition to column selection, ensuring a deep understanding of the analytical process. We present a detailed, field-proven HPLC method, a complete validation strategy according to ICH Q2(R1) guidelines, and a systematic approach to troubleshooting common analytical challenges. The guide is structured to empower the user with the expertise to not only execute the purity analysis but also to adapt and troubleshoot the method with scientific rigor.

The Imperative of Purity in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the quality of its constituent building blocks, primarily the Nα-Fmoc-protected amino acids.[1][2] Fmoc-2-amino-3-methoxypropionic acid, a derivative of serine, is incorporated into peptide sequences to introduce specific structural and functional properties. The chemical and chiral purity of this raw material directly dictates the purity profile of the final synthetic peptide.[1] Impurities in the Fmoc-amino acid stock, such as diastereomers, deletion sequences (from incomplete Fmoc protection), or insertion sequences (from dipeptide impurities), can lead to a cascade of side-reactions, culminating in a complex and difficult-to-purify crude peptide product.[2] Therefore, a robust, validated analytical method to confirm the purity of incoming Fmoc-2-amino-3-methoxypropionic acid is not merely a quality control measure; it is a critical investment in the efficiency and success of the entire peptide synthesis workflow.

Foundational Principles: Reverse-Phase HPLC for Fmoc-Amino Acid Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preeminent analytical technique for assessing the purity of Fmoc-amino acids. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[3]

  • The Stationary Phase: A non-polar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. The dense layer of these hydrophobic chains provides the surface for interaction.

  • The Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol, is employed to elute the analytes from the column.[3]

  • The Separation Mechanism: When the sample is introduced, the hydrophobic Fmoc group of the Fmoc-2-amino-3-methoxypropionic acid adsorbs onto the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased. This progressively weakens the hydrophobic interactions, allowing the analyte and any impurities to desorb and travel through the column at different rates. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, under higher organic solvent concentrations.

The large, non-polar fluorenyl ring system of the Fmoc group provides a strong chromophore, making these compounds readily detectable by UV-Vis spectrophotometry, typically at wavelengths around 265 nm or 301 nm.[2]

A Validated Experimental Protocol for Purity Determination

This section outlines a detailed, step-by-step methodology for the purity analysis of Fmoc-2-amino-3-methoxypropionic acid. The causality behind each parameter is explained to provide a robust starting point for method implementation and adaptation.

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for a good balance of resolution and backpressure.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.

  • Analyte: Fmoc-(S)-2-amino-3-methoxypropionic acid (CAS No. 159610-93-2).[4][5]

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.

    • Rationale: TFA acts as an ion-pairing agent. It protonates the free carboxyl group of the amino acid, suppressing its ionization and thereby promoting more consistent hydrophobic interactions with the stationary phase. This leads to sharper, more symmetrical peaks.[1]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The presence of TFA in the organic phase ensures consistency throughout the gradient.[1]

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Rationale: Dissolving the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions prevents peak distortion and fronting.

  • Standard Solution: Accurately weigh approximately 5 mg of Fmoc-2-amino-3-methoxypropionic acid reference standard and dissolve in 10 mL of Sample Diluent to achieve a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) as the Standard Solution using the Sample Diluent.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for peptide and amino acid derivative separations, offering good resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times.
Detection Wavelength 265 nmStrong absorbance for the Fmoc group, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload.
Gradient Program Time (min)% Mobile Phase B
0.030
20.070
22.095
25.095
25.130
30.030

Rationale for the Gradient: The gradient starts at a relatively low organic phase concentration to ensure retention of the polar Fmoc-2-amino-3-methoxypropionic acid. The 20-minute linear ramp to 70% B is designed to elute the main peak and resolve it from closely related impurities. The rapid ramp to 95% B serves to wash out any highly non-polar impurities from the column, and the final re-equilibration step ensures the column is ready for the next injection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) B Prepare Sample Diluent (50:50 A:B) A->B C Prepare Standard & Sample (0.5 mg/mL in Diluent) B->C E Inject Sample/Standard (10 µL) C->E D Equilibrate HPLC System (30% B, 1.0 mL/min) D->E F Run Gradient Program E->F G Detect at 265 nm F->G H Integrate Chromatogram G->H I Calculate Purity (% Area Normalization) H->I

Caption: Workflow for HPLC Purity Analysis.

Method Validation: A Self-Validating System for Trustworthy Results

To ensure that the analytical method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the purity determination of Fmoc-2-amino-3-methoxypropionic acid.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7]The main peak should be free from interference from any known impurities or degradants. Peak purity analysis (using a PDA detector) should show no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]For purity, typically from the reporting threshold of impurities up to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies.% Recovery should be within 98.0% to 102.0%.
Precision
RepeatabilityThe precision under the same operating conditions over a short interval of time.[6]Relative Standard Deviation (%RSD) ≤ 1.0% for the peak area of the main analyte from six replicate injections.
Intermediate PrecisionThe precision within the same laboratory but on different days, with different analysts, or on different equipment.[6]%RSD of results from different sets of conditions should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% absolute) are varied.

Troubleshooting: A Scientist's Guide to Common HPLC Issues

Even a robust method can encounter issues. A logical, systematic approach to troubleshooting is essential for minimizing downtime and ensuring data integrity.

Troubleshooting_Tree Start Problem Observed Pressure Abnormal Pressure (High or Low) Start->Pressure PeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Start->PeakShape Retention Retention Time Shift Start->Retention Baseline Baseline Noise or Drift Start->Baseline HighP_Q1 Check for Blockages (Frit, Guard Column, Column) Pressure->HighP_Q1 High LowP_Q1 Check for Leaks (Fittings, Pump Seals) Pressure->LowP_Q1 Low PS_Q1 Is Sample Overloaded? PeakShape->PS_Q1 RT_Q1 Mobile Phase Composition Error? Retention->RT_Q1 BL_Q1 Air Bubbles in System? Baseline->BL_Q1 HighP_A1 Backflush or Replace Frit/Guard Replace Column HighP_Q1->HighP_A1 Yes HighP_Q2 Is Mobile Phase Viscous? HighP_Q1->HighP_Q2 No HighP_A2 Check Mobile Phase Composition Increase Column Temp HighP_Q2->HighP_A2 Yes LowP_A1 Tighten Fittings Replace Seals LowP_Q1->LowP_A1 Yes LowP_Q2 Is Pump Losing Prime? LowP_Q1->LowP_Q2 No LowP_A2 Degas Mobile Phase Purge Pump LowP_Q2->LowP_A2 Yes PS_A1 Reduce Injection Volume or Concentration PS_Q1->PS_A1 Yes PS_Q2 Is Sample Diluent Incompatible? PS_Q1->PS_Q2 No PS_A2 Dissolve Sample in Initial Mobile Phase PS_Q2->PS_A2 Yes PS_Q3 Column Degradation? PS_Q2->PS_Q3 No PS_A3 Flush or Replace Column PS_Q3->PS_A3 Yes RT_A1 Prepare Fresh Mobile Phase RT_Q1->RT_A1 Yes RT_Q2 Flow Rate Fluctuation? RT_Q1->RT_Q2 No RT_A2 Check Pump Performance (See Low Pressure) RT_Q2->RT_A2 Yes RT_Q3 Column Temperature Change? RT_Q2->RT_Q3 No RT_A3 Verify Column Oven Temp RT_Q3->RT_A3 Yes BL_A1 Degas Solvents, Purge System BL_Q1->BL_A1 Yes BL_Q2 Contaminated Mobile Phase? BL_Q1->BL_Q2 No BL_A2 Use Fresh, High-Purity Solvents BL_Q2->BL_A2 Yes BL_Q3 Detector Lamp Failing? BL_Q2->BL_Q3 No BL_A3 Check Lamp Energy/Hours Replace if Needed BL_Q3->BL_A3 Yes

Caption: A Systematic HPLC Troubleshooting Tree.

Conclusion

The purity of Fmoc-2-amino-3-methoxypropionic acid is a non-negotiable prerequisite for the synthesis of high-quality peptides. The RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically-grounded approach to this critical quality control step. By understanding the fundamental principles of the separation, adhering to a rigorous validation protocol, and employing a systematic troubleshooting strategy, researchers and drug development professionals can ensure the integrity of their raw materials and, by extension, the success of their synthetic endeavors. This guide serves not as a rigid set of rules, but as a dynamic tool to be applied with expert judgment, ensuring the highest standards of scientific integrity are met.

References

  • SIELC Technologies. (2018). 2-Methoxypropionic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Patel, D., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Merck Millipore. (n.d.).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.
  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Material Safety of Fmoc-2-amino-3-methoxypropionic Acid (Fmoc-Ser(Me)-OH)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safe handling, storage, and disposal of Fmoc-2-amino-3-methoxypropionic acid, a key building block in modern peptide synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer field-proven insights and protocols grounded in scientific principles. Our objective is to empower laboratory personnel with the knowledge to not only follow safety procedures but to understand the causality behind them, ensuring a self-validating system of laboratory safety.

Section 1: Chemical and Physical Identity

Fmoc-2-amino-3-methoxypropionic acid, also known as Fmoc-O-methyl-L-serine, is a serine derivative where the side-chain hydroxyl group is methylated and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This structure makes it a valuable reagent for incorporating O-methylated serine residues into synthetic peptides, a modification used to enhance stability, modulate biological activity, or probe structure-activity relationships.[2]

A clear understanding of its physical properties is the foundation of safe handling.

PropertyValueSource(s)
Synonyms Fmoc-O-methyl-L-serine, Fmoc-Ser(Me)-OH[2]
CAS Number 159610-93-2[4]
Molecular Formula C19H19NO5[4]
Molecular Weight 341.36 g/mol [4]
Appearance White to off-white powder/solid[5][6]
Melting Point 160 - 165 °C[5]
Solubility Soluble in water and DMSO[5][7]
Odor Odorless[5]

Section 2: Hazard Identification and a Precautionary Risk Assessment

While several suppliers classify this compound as not being a hazardous substance or mixture under GHS criteria[8][9][10], it is crucial to recognize that the toxicological properties have not been exhaustively investigated.[8][11] As a Senior Application Scientist, my recommendation is to always apply a precautionary principle when handling fine organic chemical powders. The primary, non-chemical-specific risk is the mechanical irritation that fine dusts can pose to the respiratory system and eyes. Furthermore, related Fmoc-amino acids have been classified with hazards including skin, eye, and respiratory irritation (H315, H319, H335).[12]

Therefore, a risk assessment should always precede any handling of the material. The following workflow provides a logical framework for this assessment.

RiskAssessment cluster_0 Pre-Operational Risk Assessment start Identify Task (e.g., Weighing, Transfer) assess_dust Potential for Dust Generation? start->assess_dust decision High or Low Potential? assess_dust->decision controls Implement Engineering Controls (e.g., Chemical Fume Hood, Ventilated Balance Enclosure) decision->controls High ppe Select Appropriate PPE (See Section 3.2) decision->ppe Low controls->ppe proceed Proceed with Task ppe->proceed

Caption: Risk assessment workflow for handling powdered reagents.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is fundamental to maintaining both personnel safety and reagent integrity.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and inhalation of airborne particulates.

  • Weighing and Aliquoting: All weighing and handling of the solid material should be performed within a chemical fume hood or a ventilated balance enclosure. This is not just a suggestion but a critical step to contain any dust generated.

  • Solution Preparation: When preparing solutions, handle the solid within the fume hood. Once dissolved, the risk of inhalation is negligible, and subsequent handling can occur on a standard lab bench, subject to the safety requirements of the solvent used.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be an active process based on the specific task. The following protocol ensures appropriate protection.

PPESelection cluster_1 PPE Selection Protocol task Define Task q_skin Risk of Skin Contact? task->q_skin gloves Wear Nitrile Gloves q_skin->gloves Yes q_eye Risk of Splash or Dust? q_skin->q_eye No gloves->q_eye goggles Wear Chemical Safety Goggles (ANSI Z87.1 / EN166) q_eye->goggles Yes q_dust Risk of Inhalation? q_eye->q_dust No goggles->q_dust hood Work in Fume Hood or Ventilated Enclosure q_dust->hood Yes

Caption: Task-based logic for selecting appropriate PPE.

Protocol for PPE Usage:

  • Eye/Face Protection: Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] Standard safety glasses do not provide adequate protection from dust.

  • Skin Protection: Wear standard nitrile laboratory gloves. Inspect gloves for tears or holes before use.[9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of them in accordance with laboratory procedures.[9] A standard lab coat should be worn and kept fastened.

  • Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is required.[5] If a ventilated enclosure is unavailable and dust generation is unavoidable, a NIOSH-approved N95 or EN 143 P1 particle filter respirator should be used.[9]

Storage Procedures for Long-Term Integrity

The Fmoc protecting group and the amino acid itself can be susceptible to degradation over time if not stored correctly.

Protocol for Storage:

  • Receiving: Upon receipt, inspect the container for damage.

  • Container Integrity: Ensure the container is tightly closed to prevent moisture absorption.[12]

  • Storage Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][13]

  • Temperature: For long-term stability and to preserve the high purity required for peptide synthesis, storage at -20°C is highly recommended.[3][7][14] For short-term use, storage at 2-8°C is acceptable.[12] Avoid repeated freeze-thaw cycles.[14]

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The causality behind these steps is to dilute and remove the substance as quickly as possible.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove any contaminated clothing.[10] If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[8][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water and give the person water to drink.[8] Seek immediate medical attention.

Accidental Spill Cleanup Protocol (Small Scale)
  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear the full PPE ensemble described in Section 3.2.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or compressed air.

  • Cleanup: Carefully scoop or sweep up the spilled solid material using spark-proof tools and place it into a designated, labeled waste container.[15] If necessary, gently moisten the powder with water to prevent dusting.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container and any contaminated cleaning materials according to the disposal protocol in Section 5.2.

Section 5: Stability, Reactivity, and Disposal

Chemical Stability and Reactivity
  • Stability: The compound is stable under recommended storage conditions.[5][13]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[5]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[5][13] The Fmoc group is notably labile under basic conditions.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][13]

Waste Disposal Protocol

Proper chemical waste disposal is a legal and ethical responsibility to protect the environment.

  • Waste Segregation: Collect all waste material (spilled solid, contaminated gloves, weighing paper, etc.) in a clearly labeled, sealed container. The label should read "Hazardous Waste" and list the full chemical name: "Fmoc-2-amino-3-methoxypropionic acid".[16]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[13]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[15] Do not dispose of it down the drain or in regular trash.[12]

Conclusion

Fmoc-2-amino-3-methoxypropionic acid is an invaluable tool in peptide chemistry. While it does not present acute, high-level hazards, a cavalier approach to its handling is unacceptable in a professional research environment. The principles of risk assessment, containment through engineering controls, protection via appropriate PPE, and adherence to strict storage and disposal protocols are paramount. By understanding the scientific reasoning behind these safety measures, researchers can foster a culture of safety that is both robust and self-validating, ensuring the well-being of all laboratory personnel.

References

  • Cusabio. (n.d.). Fmoc-D-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH. Retrieved from [Link]

  • Anaspec. (2021). Safety Data Sheet (SDS). Retrieved from [Link]

  • Stellarnova. (n.d.). Fmoc-(S)-2-amino-3-methoxypropionic acid, min 98%, 1 gram. Retrieved from [Link]

  • Publisso. (2025). 2‐Methoxypropanol‐1. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-Ser(ψ Me,Me pro)-OH [1000164-43-1]. Retrieved from [Link]

  • Aapptec. (n.d.). 1 - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Serine-(tBu). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased. PubChem. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Precision Tuning of Supramolecular Hydrogels: The Fmoc-2-amino-3-methoxypropionic Acid System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Switch" in Biomaterial Design

In the landscape of low-molecular-weight gelators (LMWGs), Fmoc-amino acids act as the "lego blocks" of supramolecular chemistry.[1][2][3] While Fmoc-Serine (Fmoc-Ser-OH) and Fmoc-Phenylalanine (Fmoc-Phe-OH) are industry standards, Fmoc-2-amino-3-methoxypropionic acid (Fmoc-Ser(Me)-OH) represents a critical "tuning" molecule often overlooked in standard protocols.

This guide details the utility of Fmoc-Ser(Me)-OH not merely as a building block, but as a physicochemical switch . By replacing the hydroxyl proton of serine with a methyl group, researchers can decouple hydrogen-bond donation from acceptance, increase local hydrophobicity, and enhance metabolic stability against serine-targeting proteases/kinases. This whitepaper provides the technical grounding to integrate this derivative into advanced hydrogel and drug delivery systems.

Molecular Architecture & Mechanism

To deploy Fmoc-Ser(Me)-OH effectively, one must understand how the methoxy side chain alters the self-assembly landscape compared to native serine.

The Physicochemical Shift

Supramolecular hydrogels form via non-covalent interactions:


-

stacking of the fluorenyl rings and hydrogen bonding of the peptide backbone/side chains.[1]
  • Native Fmoc-Ser-OH: The side chain

    
     acts as both a hydrogen bond donor  and acceptor . This often leads to tight, highly cross-linked networks that can be brittle or syneretic (expel water).
    
  • Fmoc-Ser(Me)-OH: The

    
     group retains acceptor  capability but removes the donor .
    
    • Steric Effect: The methyl group adds bulk, slightly disrupting packing density.

    • Hydrophobic Effect: The

      
       increases, driving stronger hydrophobic collapse in aqueous environments, often lowering the Critical Gelation Concentration (CGC).
      
Visualization of Assembly Logic

The following diagram illustrates the decision matrix for selecting Fmoc-Ser(Me)-OH over native variants.

G Start Biomaterial Design Goal Branch1 Requirement: Metabolic Stability? Start->Branch1 Branch2 Requirement: Tunable Stiffness? Start->Branch2 Native Use Fmoc-Ser-OH (Standard H-Bonding) Branch1->Native No Methoxy Use Fmoc-Ser(Me)-OH (The Methoxy Switch) Branch1->Methoxy Yes Branch2->Native High Stiffness Needed Branch2->Methoxy Modulated Stiffness Needed Mech1 Mechanism: Blocks Phosphorylation/ Protease Recognition Methoxy->Mech1 Mech2 Mechanism: Removes H-Bond Donor Increases Hydrophobicity Methoxy->Mech2 Result Outcome: Sustained Release Matrix Or Orthogonal Assembly Mech1->Result Mech2->Result

Figure 1: Decision logic for integrating Fmoc-Ser(Me)-OH into supramolecular hydrogel design.

Technical Deep Dive: Comparative Metrics

The following table summarizes the shift in properties when substituting Fmoc-Ser-OH with Fmoc-Ser(Me)-OH in a hydrogel matrix.

FeatureFmoc-Ser-OH (Native)Fmoc-Ser(Me)-OH (Modified)Implication for Biomaterials
H-Bond Capacity Donor & AcceptorAcceptor OnlyModulates gel stiffness and fiber thickness.
Hydrophobicity ModerateHighSlower erosion rates; better retention of hydrophobic drugs.
Metabolic Stability Low (Susceptible to kinases)High (Steric/Chemical block)Ideal for long-term cell culture scaffolds.
Gelation Kinetics Fast (Strong H-bonding)Moderate (Hydrophobic driven)Allows for more homogeneous drug encapsulation before setting.
Solubility (DMSO) HighHighCompatible with solvent-switch protocols.

Experimental Protocols

Safety Note: Fmoc-derivatives can cause skin sensitization. Handle with nitrile gloves in a fume hood.

Quality Control of Raw Material

Before gelation, purity must be verified. Impurities (free amines or dibenzofulvene) can act as nucleation sites that disrupt consistent gelation.

  • Dissolution: Dissolve 10 mg of Fmoc-Ser(Me)-OH in 1 mL MeOH.

  • TLC Analysis: Mobile phase: Chloroform/Methanol/Acetic Acid (90:8:2).

    • Expectation: Single spot (

      
      ).
      
    • Contaminants: Free Fmoc-group usually runs near the solvent front.

  • Correction: If impure, reprecipitate from Ethyl Acetate/Hexane.

Hydrogel Fabrication (Solvent-Switch Method)

This protocol relies on the "Solvent Switch" mechanism—dissolving the hydrophobic gelator in a water-miscible organic solvent (DMSO) and diluting it into water to trigger assembly.[4]

Reagents:

  • Fmoc-Ser(Me)-OH (Lyophilized powder)

  • DMSO (Anhydrous, sterile filtered)

  • 
     or PBS (pH 7.4)
    

Step-by-Step Workflow:

  • Stock Preparation: Prepare a

    
     stock solution of Fmoc-Ser(Me)-OH in DMSO. Vortex until crystal clear.
    
    • Why: High concentration ensures rapid supersaturation upon dilution.

  • Triggering: Pipette

    
     of the DMSO stock into a glass vial.
    
  • Dilution (The Critical Step): Rapidly add

    
     of 
    
    
    
    (or PBS) to the vial.
    • Final Concentration:

      
       (
      
      
      
      ).
    • Solvent Ratio: 5% DMSO / 95% Water.

  • Aging: Leave undisturbed at

    
     for 2–4 hours.
    
    • Observation: The solution will turn opaque (nucleation) then translucent/stable gel (fibril entanglement).

  • Rheology Check (Optional): Invert vial. A stable hydrogel will support its own weight.

Co-Assembly Protocol (Tuning Stiffness)

To create a matrix with intermediate stiffness, co-assemble Fmoc-Ser(Me)-OH with Fmoc-Phe-OH.

  • Mix Stocks: Combine Fmoc-Ser(Me)-OH and Fmoc-Phe-OH DMSO stocks in molar ratios (e.g., 70:30, 50:50).

  • Trigger: Follow the dilution step above.

  • Result: The

    
    -
    
    
    
    stacking of Phe drives strength, while Ser(Me) modulates water retention and bio-interface properties.

Application: Controlled Drug Release Matrix

Fmoc-Ser(Me)-OH is particularly superior for the delivery of hydrophobic small molecules (e.g., Doxorubicin, Curcumin) due to the compatible methyl-rich domains in the fibers.

Workflow Visualization

The following diagram details the encapsulation and release logic.

Release Drug Hydrophobic Drug (e.g., Curcumin) Mix Co-Solubilization (Homogeneous Phase) Drug->Mix Stock Fmoc-Ser(Me)-OH in DMSO Stock->Mix Water Addition of H2O (Trigger) Mix->Water Dilution Gel Self-Assembled Hydrogel Drug Trapped in Fibrils Water->Gel Hydrophobic Collapse Release Sustained Release (Erosion Controlled) Gel->Release Diffusion

Figure 2: Encapsulation workflow for hydrophobic therapeutics using Fmoc-Ser(Me)-OH.

Causality Explanation: Standard Fmoc-Ser hydrogels are hydrophilic. When loading a hydrophobic drug, the drug often aggregates separately from the fibers, leading to "burst release" (rapid dumping of the payload). Fmoc-Ser(Me)-OH provides methyl "pockets" along the nanofibers, allowing the hydrophobic drug to integrate into the fiber structure, resulting in a linear, sustained release profile over 48–72 hours.

References

  • Draper, E. R., et al. (2015).[5] "Hydrogels formed from Fmoc amino acids."[1][2][3][5][6][7] CrystEngComm, 17, 8047-8057. [Link] (Foundational work on Fmoc-AA gelation mechanisms and crystal packing).

  • Raeburn, J., & Adams, D. J. (2015).[5] "Multicomponent low molecular weight gelators." Chemical Communications, 51, 5170-5180. [Link] (Authoritative source on co-assembly strategies for tuning gel properties).

  • Fleming, S., & Ulijn, R. V. (2014). "Design of nanostructures based on aromatic peptide amphiphiles." Chemical Society Reviews, 43, 8150-8177. [Link] (Comprehensive review of Fmoc-peptide stacking and bio-applications).

  • Reddy, S. M., et al. (2022). "New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process." Gels, 8(8), 512. [Link] (Recent study on co-assembly kinetics and thermal stability of Fmoc-systems).

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Methodological & Application

Coupling reagents for Fmoc-2-amino-3-methoxypropionic acid (HBTU, HATU, DIC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Coupling Strategies for Fmoc-2-amino-3-methoxypropionic acid in Solid-Phase Peptide Synthesis

Authored by: Senior Application Scientist

Publication Date: February 11, 2026

Abstract

This technical guide offers a comprehensive analysis of coupling methodologies for the non-proteinogenic amino acid, Fmoc-2-amino-3-methoxypropionic acid, a building block of increasing interest in peptidomimetic and drug discovery programs. We provide a detailed examination of three widely adopted coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide), the latter in conjunction with HOBt (1-Hydroxybenzotriazole). This document elucidates the mechanistic nuances of each reagent, presents detailed, field-tested protocols, and offers a comparative analysis to guide researchers in selecting the optimal strategy for incorporating this unique residue, ensuring high coupling efficiency while preserving stereochemical integrity.

Introduction: The Challenge of Specialized Amino Acids

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide assembly.[1] While the incorporation of standard proteinogenic amino acids is well-established, the use of specialized, non-proteinogenic residues like Fmoc-2-amino-3-methoxypropionic acid introduces unique challenges. The presence of a β-methoxy group can impart valuable conformational constraints and metabolic stability to a peptide but may also introduce steric considerations that impact the efficiency of the crucial peptide bond formation step.

The selection of an appropriate coupling reagent is therefore not a trivial choice but a critical parameter that dictates the success of the synthesis. An ideal reagent must efficiently activate the carboxylic acid group of the incoming amino acid to facilitate rapid acylation of the resin-bound amine, all while minimizing deleterious side reactions, most notably racemization.[2][3] This guide explores the theoretical underpinnings and practical application of aminium/uronium salts (HBTU, HATU) and carbodiimides (DIC) for this purpose.

The Chemistry of Carboxyl Activation: A Mechanistic Overview

The formation of a peptide bond requires the conversion of a carboxyl group's hydroxyl moiety into a better leaving group. Coupling reagents achieve this by creating a highly reactive "active ester" intermediate.

  • Aminium/Uronium Salts (HBTU & HATU): These reagents, often referred to as guanidinium salts, directly convert the Fmoc-amino acid into a reactive ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][5] HBTU generates a benzotriazol-1-yl (OBt) ester, a reliable and efficient intermediate.[6][7] HATU, its aza-analogue, forms a 7-azabenzotriazol-1-yl (OAt) ester.[8][9] The electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety makes the OAt ester significantly more reactive than the OBt ester, leading to faster and more efficient couplings.[8][9] This is particularly advantageous for sterically hindered residues.[10]

  • Carbodiimides (DIC): Carbodiimides like DIC function by reacting with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11][12][13] This intermediate is susceptible to racemization via oxazolone formation and can rearrange into an unreactive N-acylurea.[2][14] To mitigate these issues, an additive such as HOBt is essential. HOBt rapidly intercepts the O-acylisourea to form the more stable and highly reactive OBt active ester, which then proceeds to acylate the amine with minimal racemization.[15][16] In SPPS, DIC is favored over its counterpart DCC because its urea byproduct (diisopropylurea, DIU) is soluble in common organic solvents like DMF and DCM, simplifying purification.[14][17]

Visualizing the Activation Mechanisms

To clarify these distinct pathways, the following diagrams illustrate the activation of an Fmoc-amino acid (Fmoc-AA-OH) with each reagent class.

HBTU_Mechanism cluster_activation Activation AA Fmoc-AA-COO⁻ OBt_Ester Fmoc-AA-OBt (Active Ester) AA->OBt_Ester + HBTU HBTU HBTU HBTU->OBt_Ester Base DIPEA TMU Tetramethylurea OBt_Ester->TMU Byproduct Peptide Fmoc-AA-NH-Peptide-Resin OBt_Ester->Peptide + H₂N-Peptide-Resin Resin H₂N-Peptide-Resin Resin->Peptide

Caption: HBTU activation pathway.

HATU_Mechanism cluster_activation Activation AA Fmoc-AA-COO⁻ OAt_Ester Fmoc-AA-OAt (Highly Active Ester) AA->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Base DIPEA TMU Tetramethylurea OAt_Ester->TMU Byproduct Peptide Fmoc-AA-NH-Peptide-Resin OAt_Ester->Peptide + H₂N-Peptide-Resin Resin H₂N-Peptide-Resin Resin->Peptide

Caption: HATU activation pathway.

DIC_Mechanism AA Fmoc-AA-COOH OAI O-Acylisourea (Unstable Intermediate) AA->OAI + DIC DIC DIC OBt_Ester Fmoc-AA-OBt (Active Ester) OAI->OBt_Ester + HOBt (Racemization Suppression) DIU Diisopropylurea OAI->DIU Byproduct HOBt HOBt Peptide Fmoc-AA-NH-Peptide-Resin OBt_Ester->Peptide + H₂N-Peptide-Resin Resin H₂N-Peptide-Resin Resin->Peptide

Caption: DIC/HOBt activation pathway.

Comparative Analysis of Coupling Reagents

The choice of reagent involves a trade-off between reactivity, cost, and potential side reactions. The following table summarizes these key attributes.

FeatureHBTUHATUDIC / HOBt
Reagent Class Aminium / Uronium SaltAminium / Uronium SaltCarbodiimide + Additive
Active Ester OBt (O-(Benzotriazol-1-yl))OAt (O-(7-Azabenzotriazol-1-yl))OBt (O-(Benzotriazol-1-yl))
Relative Reactivity HighVery HighModerate to High
Racemization Risk Low[15]Very Low[2]Low (with HOBt)[15][16]
Key Advantages Fast, reliable, single-vessel activation, good for automation.[7]Extremely fast and efficient, superior for sterically hindered residues and difficult sequences.Cost-effective, soluble urea byproduct (DIU), well-established methodology.[14][18]
Disadvantages More expensive than DIC, potential for guanidinylation if used in excess.Most expensive option, potential for guanidinylation if used in excess.[19]Slower than aminium salts, requires an additive, potential for N-acylurea formation without HOBt.[14]

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a solid support. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

General SPPS Workflow

The core of SPPS is a cyclical process. The diagram below outlines the fundamental steps repeated for each amino acid addition.

SPPS_Workflow Start Start with Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (Remove Piperidine & Byproducts) Deprotection->Wash1 Coupling 3. Couple Next Amino Acid (AA + Reagent + Base in DMF) Wash1->Coupling Wash2 4. DMF Wash (Remove Excess Reagents) Coupling->Wash2 Monitor 5. Monitoring (e.g., Kaiser Test) Wash2->Monitor Monitor->Coupling Incomplete (Positive Test) [Perform Double Couple] Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat Coupling Complete (Negative Test) Repeat->Deprotection End Final Deprotection & Cleavage Repeat->End Final Residue Coupled

Caption: General workflow for Fmoc-SPPS.

Protocol 1: Coupling with HBTU

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-2-amino-3-methoxypropionic acid (155.7 mg, 0.4 mmol, 4 eq.)

  • HBTU (151.7 mg, 0.4 mmol, 4 eq.)

  • DIPEA (139 µL, 0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid and HBTU in ~2 mL of DMF.

  • Add DIPEA to the activation mixture. A transient yellow color may appear, which is normal.[20] Agitate for 1-2 minutes to pre-activate.[5]

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.[10]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling, a second "double coupling" may be performed by repeating steps 2-7.

Protocol 2: Coupling with HATU

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-2-amino-3-methoxypropionic acid (155.7 mg, 0.4 mmol, 4 eq.)

  • HATU (152.1 mg, 0.4 mmol, 4 eq.)

  • DIPEA (139 µL, 0.8 mmol, 8 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Follow step 1 from the HBTU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid and HATU in ~2 mL of DMF.[8]

  • Add DIPEA to the activation mixture and agitate for 1-2 minutes.[19]

  • Coupling: Immediately transfer the activated solution to the peptide-resin.

  • Agitate the reaction mixture at room temperature. Due to the higher reactivity of HATU, coupling is often complete within 20-30 minutes.[15]

  • Monitoring: Perform a Kaiser test as described above. A complete reaction is expected.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL). The resin is ready for the next cycle.

  • Note: Double coupling is rarely necessary with HATU but can be performed if required.[10] Use of excess HATU should be avoided as it can lead to capping of the N-terminus.[21][19]

Protocol 3: Coupling with DIC / HOBt

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-2-amino-3-methoxypropionic acid (155.7 mg, 0.4 mmol, 4 eq.)

  • HOBt (1-Hydroxybenzotriazole monohydrate) (61.2 mg, 0.4 mmol, 4 eq.)

  • DIC (N,N'-Diisopropylcarbodiimide) (63 µL, 0.4 mmol, 4 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Follow step 1 from the HBTU protocol.

  • Reagent Dissolution: In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid and HOBt in ~2 mL of DMF.

  • Coupling Initiation: Add the dissolved amino acid/HOBt solution to the peptide-resin.

  • Add the DIC to the reaction vessel. Note: DIC is the final reagent added to initiate the activation in situ.

  • Agitate the reaction mixture at room temperature for 60-90 minutes.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

  • Washing: Once complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL). The diisopropylurea byproduct will be washed away.[14] The resin is now ready for the next deprotection cycle.

  • Troubleshooting: If the coupling is incomplete, a second coupling can be performed. Ensure HOBt is always included to prevent racemization.[15]

Discussion and Recommendations

The successful incorporation of Fmoc-2-amino-3-methoxypropionic acid is achievable with all three presented reagents, but the optimal choice depends on the specific context of the synthesis.

  • For routine synthesis and cost-efficiency, DIC/HOBt is a reliable and economical choice. It is a foundational method that, while potentially slower, provides excellent results with minimal racemization when the protocol is followed correctly.[15][18]

  • HBTU represents a significant step up in speed and efficiency. It is a robust, general-purpose reagent ideal for both manual and automated synthesis, providing rapid coupling times and high yields.[7] It is an excellent default choice for most sequences containing Fmoc-2-amino-3-methoxypropionic acid.

  • HATU is the premium reagent for ensuring success in challenging contexts. Given the potential for minor steric hindrance from the β-methoxy group, HATU's superior reactivity provides the highest probability of achieving a fast and complete coupling on the first attempt. It is the recommended reagent for long or otherwise difficult peptide sequences, or when synthesizing peptides for critical applications where purity is paramount.[2]

By understanding the mechanisms and applying the detailed protocols within this guide, researchers can confidently incorporate Fmoc-2-amino-3-methoxypropionic acid into their peptide targets, advancing the development of novel peptidomimetics and therapeutics.

References

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Sources

Application Note: A Comprehensive Guide to the Incorporation of Fmoc-2-amino-3-methoxypropionic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methoxy-Functionalized Amino Acids in Peptide Science

The site-specific incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of peptides with enhanced therapeutic properties, novel structural motifs, and unique functionalities. Fmoc-2-amino-3-methoxypropionic acid, a serine derivative with a methyl-protected side-chain hydroxyl group, offers a valuable tool for researchers and drug developers. The methoxy group can influence the conformational properties and biological activity of the resulting peptides[1]. This application note provides a detailed protocol for the efficient incorporation of Fmoc-2-amino-3-methoxypropionic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind each step, offering insights into reaction mechanisms and potential challenges to ensure successful synthesis.

Physicochemical Properties of Fmoc-2-amino-3-methoxypropionic Acid

A thorough understanding of the building block's properties is crucial for successful peptide synthesis.

PropertyValueReference(s)
CAS Number 159610-93-2[]
Molecular Formula C₁₉H₁₉NO₅[]
Molecular Weight 341.36 g/mol
Appearance White to off-white solid[3]
Melting Point 141-144 °C[]
Storage Temperature 2-8°C[3]

Core Principles of Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for assembling peptide chains[1]. The fundamental process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid[4].

spss_cycle Resin Resin-Peptide-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Resin-Peptide-AA-Fmoc (Ready for next cycle) Washing2->Next_Cycle Next_Cycle->Deprotection Repeat for each amino acid

Caption: General workflow of an Fmoc-SPPS cycle.

Detailed Protocol for the Incorporation of Fmoc-2-amino-3-methoxypropionic Acid

This protocol is designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-2-amino-3-methoxypropionic acid

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Reaction vessel with a sintered glass filter

  • Shaker or bubbler for agitation

Step-by-Step Procedure

1. Resin Swelling:

  • Place the desired amount of resin in the reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

2. N-terminal Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature. The piperidine acts as a base to remove the Fmoc protecting group from the N-terminus of the growing peptide chain[5].

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection. Incomplete Fmoc removal can lead to the formation of deletion peptide sequences[6].

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-2-amino-3-methoxypropionic Acid:

  • Activation of the Amino Acid: In a separate vial, dissolve 3-5 equivalents of Fmoc-2-amino-3-methoxypropionic acid and 3-5 equivalents of the chosen coupling reagent (e.g., HBTU) in a minimal amount of DMF.

  • Add 6-10 equivalents of a non-nucleophilic base such as DIPEA to the activation mixture. The base is crucial for the activation of the carboxylic acid group of the amino acid.

  • Coupling to the Resin: Immediately add the activated amino acid solution to the deprotected and washed resin.

  • Agitate the mixture for 1-2 hours at room temperature. The O-methyl group on the serine side chain is sterically less demanding than the commonly used tert-butyl (tBu) group, which may allow for faster coupling times compared to Fmoc-Ser(tBu)-OH[7]. However, a standard coupling time of 1-2 hours is recommended to ensure high coupling efficiency.

  • Monitoring the Coupling Reaction: It is highly recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A positive Kaiser test (blue color) indicates the presence of free primary amines, signifying an incomplete reaction. If the test is positive, the coupling step should be repeated with fresh reagents.

4. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

The resin is now ready for the deprotection of the newly incorporated Fmoc-2-amino-3-methoxypropionic acid and the coupling of the subsequent amino acid in the peptide sequence.

coupling_workflow cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Fmoc_AA Fmoc-2-amino-3- methoxypropionic acid Activated_AA Activated Amino Acid Solution Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA DMF DMF DMF->Activated_AA Coupling_Step Add Activated Amino Acid Agitate for 1-2 hours Activated_AA->Coupling_Step Deprotected_Resin Deprotected Peptide-Resin Deprotected_Resin->Coupling_Step Kaiser_Test Kaiser Test Coupling_Step->Kaiser_Test Kaiser_Test->Coupling_Step Positive (Repeat Coupling) Wash DMF Wash Kaiser_Test->Wash Negative Ready_For_Next_Cycle Ready for Next Cycle Wash->Ready_For_Next_Cycle

Caption: Workflow for the activation and coupling of Fmoc-2-amino-3-methoxypropionic acid.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed.

  • After the final Fmoc deprotection and washing, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is sufficient. TIS is a scavenger that traps the reactive carbocations generated during the cleavage process, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage byproducts.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Troubleshooting

While the O-methyl group of Fmoc-2-amino-3-methoxypropionic acid is generally stable under standard SPPS conditions, it is important to be aware of common side reactions associated with Fmoc chemistry.

  • Incomplete Coupling: As with any amino acid, incomplete coupling can lead to deletion sequences. This can be mitigated by using an appropriate excess of reagents, ensuring efficient activation, and monitoring the reaction with the Kaiser test.

  • Racemization: While less common with urethane-based activating agents like HBTU and HATU, some degree of racemization can occur during the activation of any amino acid. The use of additives like Oxyma can help to suppress this side reaction.

  • Diketopiperazine Formation: This side reaction is most prevalent after the coupling of the second amino acid and can lead to the cleavage of the dipeptide from the resin[5]. It is more likely to occur with sequences containing proline or glycine at the C-terminus. Using a 2-chlorotrityl chloride resin can help to minimize this issue due to its steric bulk[5].

Conclusion

The incorporation of Fmoc-2-amino-3-methoxypropionic acid into peptides is a straightforward process that follows standard Fmoc-SPPS protocols. The O-methyl protecting group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, making it a versatile building block for the synthesis of modified peptides. By following the detailed protocol and considering the potential side reactions outlined in this application note, researchers can confidently and efficiently synthesize peptides containing this valuable non-canonical amino acid, paving the way for new discoveries in peptide-based therapeutics and materials science.

References

  • Maharani, R., Yayat, H. N. A., Hidayat, A. T., & Supratman, U. (2023). General procedure: Fmoc-strategy SPPS and solution-phase... ResearchGate. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)... Retrieved from [Link]

  • Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Góngora-Benítez, M., et al. (2014). Green Chemistry - In situ Fmoc removal. RSC Advances, 4(94), 52458-52464.
  • ResearchGate. (n.d.). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. Retrieved from [Link]

  • Corzana, F., et al. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry, 74(24), 9377–9388.
  • Chemistry For Everyone. (2024, June 13). How Is Solid-Phase Peptide Synthesis Automated? [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Fmoc-N-Methyl-O-tert-butyl-L-serine in Modern Peptide Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing 2-Amino-3-methoxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering avenues to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. 2-Amino-3-methoxypropionic acid, an O-methylated derivative of serine, represents a valuable building block in this context. However, its structural features present unique challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the successful Fmoc deprotection of peptides containing this modified amino acid, focusing on the mitigation of key side reactions.

The primary challenge associated with the Fmoc deprotection of peptides containing 2-amino-3-methoxypropionic acid is the potential for base-catalyzed β-elimination. This side reaction, common to serine derivatives with electron-withdrawing groups on the β-carbon, can lead to the formation of dehydroalanine (Dha) residues and subsequent unwanted adducts, compromising the integrity and purity of the target peptide.[1] This guide will delve into the mechanistic underpinnings of this challenge and provide detailed, validated protocols to minimize its occurrence.

Mechanistic Insights: The Challenge of β-Elimination

The standard Fmoc deprotection procedure utilizes a secondary amine base, typically 20-50% piperidine in N,N-dimethylformamide (DMF), to induce a β-elimination reaction that cleaves the Fmoc group.[][3] However, this same basic environment can also promote an undesirable side reaction at the 2-amino-3-methoxypropionic acid residue.

The electron-withdrawing nature of the methoxy group at the β-position of 2-amino-3-methoxypropionic acid increases the acidity of the α-proton. Under basic conditions, this proton can be abstracted, leading to the formation of a carbanion intermediate. Subsequent elimination of the methoxy group results in the formation of a dehydroalanine (Dha) residue within the peptide backbone.

Beta_Elimination cluster_0 Peptide Backbone cluster_1 β-Elimination Side Reaction Peptide_Start ...-NH-CH(R)-CO-... Ampa_Reside Ampa_Reside Peptide_Start->Ampa_Reside Ampa_Residue NH-CH(CH2OCH3)-CO Peptide_End ...-NH-CH(R')-CO-... Ampa_Residue->Peptide_End Alpha_Proton_Abstraction α-Proton Abstraction Ampa_Residue->Alpha_Proton_Abstraction 1. Attack by Base Base Base (e.g., Piperidine) Carbanion Carbanion Intermediate Alpha_Proton_Abstraction->Carbanion 2. Formation of Carbanion Elimination Elimination of Methoxy Group Carbanion->Elimination 3. Elimination Dha_Residue Dehydroalanine (Dha) Residue Elimination->Dha_Residue 4. Dha Formation

Figure 1. Mechanism of β-elimination at a 2-amino-3-methoxypropionic acid residue.

The newly formed Dha is a reactive Michael acceptor and can readily react with nucleophiles present in the reaction mixture, such as piperidine, leading to the formation of piperidinyl-alanine adducts.[4] These side products are often difficult to separate from the desired peptide, leading to reduced yields and purification challenges.

Comparative Analysis of Deprotection Conditions

To mitigate the risk of β-elimination, careful consideration of the deprotection conditions is paramount. The choice of base, its concentration, and the reaction time all play a crucial role.

Deprotection ReagentConcentrationTypical TimePotential for β-EliminationRemarks
Piperidine in DMF 20% (v/v)5-10 minModerate to HighStandard, but may be too harsh for sensitive sequences.
Piperidine in DMF 10% (v/v)10-20 minModerateReduced basicity may slow down β-elimination.
Piperazine in DMF 20% (v/v)10-20 minLowerA milder base that has been shown to reduce aspartimide formation and may be beneficial here.
DBU/Piperidine in DMF 2% DBU / 2% Piperidine2-5 minVariableVery fast deprotection can sometimes minimize side reactions by reducing exposure time.
Piperidine/HOBt in DMF 20% Piperidine / 0.1M HOBt10-15 minLowerHOBt can suppress some base-catalyzed side reactions.

Table 1. Comparison of common Fmoc deprotection cocktails and their potential impact on β-elimination.

Experimental Protocols

The following protocols provide a starting point for the optimization of Fmoc deprotection for peptides containing 2-amino-3-methoxypropionic acid. It is always recommended to perform a small-scale test cleavage and analysis to determine the optimal conditions for a specific peptide sequence.

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF

This protocol is suitable for robust sequences where the risk of β-elimination is considered low.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to the next coupling step.

Protocol 2: Milder Fmoc Deprotection with 10% Piperidine in DMF

This modified protocol reduces the basicity of the deprotection solution, which can help to minimize β-elimination.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 10% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Proceed to the next coupling step.

Protocol 3: Deprotection using Piperazine as a Milder Base

Piperazine is a less nucleophilic and slightly weaker base than piperidine, which can be advantageous in preventing β-elimination.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperazine, anhydrous

  • Deprotection solution: 20% (w/v) piperazine in DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 15-20 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Proceed to the next coupling step.

Workflow for Optimizing Deprotection

Deprotection_Workflow Start Start: Peptide containing 2-amino-3-methoxypropionic acid Protocol1 Protocol 1: 20% Piperidine/DMF Start->Protocol1 Analysis1 Small-scale cleavage and LC-MS analysis Protocol1->Analysis1 Side_Products Significant β-elimination or adduct formation? Analysis1->Side_Products Success Success: Proceed with synthesis Side_Products->Success No Protocol2 Protocol 2: 10% Piperidine/DMF Side_Products->Protocol2 Yes Analysis2 Small-scale cleavage and LC-MS analysis Protocol2->Analysis2 Side_Products2 Side_Products2 Analysis2->Side_Products2 Protocol3 Protocol 3: 20% Piperazine/DMF Analysis3 Small-scale cleavage and LC-MS analysis Protocol3->Analysis3 Side_Products3 Side_Products3 Analysis3->Side_Products3 Further_Optimization Further Optimization (e.g., DBU/Piperidine, additives) Side_Products2->Success No Side_Products2->Protocol3 Yes Side_Products3->Success No Side_Products3->Further_Optimization Yes

Figure 2. A decision-making workflow for selecting the optimal Fmoc deprotection protocol.

Conclusion

The successful incorporation of 2-amino-3-methoxypropionic acid into synthetic peptides requires a nuanced approach to Fmoc deprotection. While standard conditions using 20% piperidine in DMF may be sufficient for some sequences, the inherent risk of β-elimination necessitates careful monitoring and a willingness to employ milder deprotection strategies. By understanding the underlying mechanism of this side reaction and systematically evaluating alternative protocols, researchers can significantly improve the yield and purity of their target peptides. The use of milder bases like piperazine or reduced concentrations of piperidine are effective first-line strategies to mitigate β-elimination. For particularly challenging sequences, further optimization with additives or alternative base combinations may be required. Ultimately, a proactive and analytical approach to Fmoc deprotection is key to unlocking the full potential of 2-amino-3-methoxypropionic acid in the design of novel and effective peptide-based therapeutics.

References

Sources

Fmoc-2-amino-3-methoxypropionic acid in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-2-amino-3-methoxypropionic acid (Fmoc-O-methyl-L-serine) in Drug Discovery Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and DMPK Researchers

Introduction: The Strategic Utility of Side-Chain Etherification

In the landscape of peptide drug discovery, Fmoc-2-amino-3-methoxypropionic acid (commonly referred to as Fmoc-O-methyl-L-serine or Fmoc-Ser(Me)-OH ) represents a critical tool for "molecular masking." While backbone N-methylation is a well-documented strategy for improving permeability, side-chain O-methylation offers a complementary approach that is often less sterically disruptive to the peptide backbone conformation while still significantly altering physiochemical properties.

This building block allows for the precise replacement of the serine hydroxyl group (a hydrogen bond donor and acceptor) with a methoxy group (hydrogen bond acceptor only). This substitution reduces the desolvation energy required for the peptide to enter the lipid bilayer, potentially enhancing membrane permeability and oral bioavailability without the profound conformational constraints imposed by N-methylation.

Application Note: Physiochemical Modulation & Metabolic Engineering

Mechanistic Insight: The "Solvation Penalty" Reduction

The primary barrier to peptide cell permeability is the energetic cost of shedding the hydration shell. A native Serine residue, with its free hydroxyl group, recruits water molecules tightly. By capping this hydroxyl with a methyl group, you eliminate a hydrogen bond donor.[1]

  • LogP Shift: Incorporation of Ser(Me) typically increases the lipophilicity (LogP) of the peptide sequence.

  • H-Bond Profile: Converts the side chain from a Dual-Role (Donor/Acceptor) to a Single-Role (Acceptor). This mimics the "chameleon" properties seen in cyclosporine A, where internal H-bonds or lack of donors facilitate membrane transit.

Metabolic Stability Advantages

Serine proteases and non-specific esterases often rely on the nucleophilicity or specific hydrogen-bonding geometry of the serine side chain.

  • Proteolytic Resistance: The methyl ether sterically hinders the approach of hydrolytic enzymes that target the Serine region.

  • Kinase/Phosphatase Nullification: In signaling peptides, Serine is a target for phosphorylation. Replacing Ser with Ser(Me) creates a "dead" residue that cannot be phosphorylated, useful for creating metabolically stable inhibitors that block kinase active sites without being processed.

Table 1: Comparative Properties of Serine vs. O-Methyl-Serine

FeatureL-Serine ResidueL-O-Methyl-Serine ResidueDrug Discovery Impact
Side Chain -CH₂-OH-CH₂-O-CH₃Permeability: O-Me reduces polar surface area (PSA).
H-Bond Capacity Donor & AcceptorAcceptor OnlySolubility: O-Me is more lipophilic; improves membrane crossing.
Reactivity Nucleophilic (requires tBu protection)Non-nucleophilic (Ether)Synthesis: O-Me requires no side-chain deprotection post-cleavage.
Metabolic Fate Phosphorylation / GlycosylationInertStability: Prevents rapid clearance via kinase pathways.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficient coupling of Fmoc-Ser(Me)-OH into a peptide sequence without racemization, followed by successful cleavage.

Scope: This protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.

Materials Required
  • Building Block: Fmoc-2-amino-3-methoxypropionic acid (Fmoc-Ser(Me)-OH).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) OR HATU/DIEA.

  • Resin: Rink Amide ProTide or 2-Chlorotrityl Chloride (2-CTC).

  • Solvents: DMF (peptide grade), DCM.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Step-by-Step Methodology

1. Resin Preparation

  • Swell resin (0.1 mmol scale) in DCM for 20 minutes, then wash 3x with DMF.

  • Critical Step: If using 2-CTC resin, ensure moisture exclusion to prevent hydrolysis of the active chloride.

2. Fmoc Deprotection (Cycle Start)

  • Treat resin with 20% Piperidine in DMF (v/v) for 5 minutes.

  • Drain and repeat with fresh 20% Piperidine for 10 minutes.

  • Validation: UV monitoring at 301 nm (dibenzofulvene adduct) should show a strong peak.

3. Activation and Coupling

  • Method A (Standard - Recommended):

    • Dissolve Fmoc-Ser(Me)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

    • Add DIC (4.0 eq) and stir for 2 minutes to pre-activate.

    • Add mixture to resin.[2] Shake/vortex for 60 minutes at Room Temperature.

  • Method B (For Difficult Sequences):

    • Dissolve Fmoc-Ser(Me)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6.0 eq) immediately before adding to resin.

    • Caution: Over-activation with HATU/base can lead to racemization of the C-alpha proton, although the ether side chain reduces this risk compared to esters.

4. Washing and Capping

  • Wash resin 3x DMF, 3x DCM.

  • Perform Kaiser Test (Ninhydrin).[3]

    • Result: Beads should be colorless (negative) if coupling is complete.

    • Troubleshooting: If blue, re-couple using Method B.

5. Final Cleavage (The Ether Advantage)

  • Unlike Ser(tBu), the methyl ether is stable to high concentrations of TFA.

  • Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Incubate resin in cocktail for 2.5 hours.

  • Precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Visualization: SPPS Decision Logic

The following diagram illustrates the decision process for incorporating Fmoc-Ser(Me)-OH versus standard Serine or N-Methyl Serine.

SPPS_Logic Start Peptide Optimization Requirement Q1 Is the target residue a Serine? Start->Q1 Q2 Is the goal to stop Phosphorylation? Q1->Q2 Yes Sol_Ser Use Fmoc-Ser(tBu)-OH (Standard) Q1->Sol_Ser No Q3 Is the goal to improve Permeability? Q2->Q3 No Sol_SerMe Use Fmoc-Ser(Me)-OH (Side-chain Ether) Q2->Sol_SerMe Yes (Blocks Kinases) Q3->Sol_SerMe Moderate Increase (Remove H-Bond Donor) Sol_NMe Use Fmoc-N-Me-Ser(tBu)-OH (Backbone Methylation) Q3->Sol_NMe Drastic Increase (Cis/Trans Conformational Shift) Warning Check Steric Clash with Receptor Sol_SerMe->Warning

Figure 1: Decision tree for selecting Serine analogs during lead optimization. Green path indicates ideal use cases for Fmoc-Ser(Me)-OH.

Protocol B: In Vitro Metabolic Stability Assay

Objective: Quantify the half-life extension provided by the O-methyl modification compared to the native peptide.

Materials
  • Test Compounds: Native Peptide (Control) and Ser(Me)-Analog (10 µM final conc).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Plasma.

  • Co-factor: NADPH Regenerating System (for microsomal assays).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow
  • Pre-Incubation:

    • Mix 30 µL of HLM (0.5 mg/mL protein) with 370 µL Phosphate Buffer (pH 7.4).

    • Add 1 µL of Test Compound (stock in DMSO).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling:

    • At T = 0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Vortex for 1 minute; Centrifuge at 4000g for 10 minutes.

  • Quantification:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

Calculation:



Where 

is the slope of the natural log of remaining percentage vs. time.

References

  • ChemicalBook. (2025). FMOC-(S)-2-AMINO-3-METHOXYPROPIONIC ACID Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecular Pharmaceutics. Retrieved from

  • BOC Sciences. (2024). Fmoc-O-methyl-L-serine Product Information. Retrieved from

  • Chem-Impex International. (2024). Fmoc-O-methyl-L-serine: Applications in Peptide Synthesis. Retrieved from

  • University of California, Irvine (Nowick Lab). (2013). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from

Sources

Application Note & Protocols: Strategic Incorporation of Fmoc-2-amino-3-methoxypropionic Acid into Peptide Libraries for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the diversification of chemical space and the enhancement of pharmacological properties.[1][2][3] This application note provides a comprehensive technical guide for the efficient incorporation of Fmoc-2-amino-3-methoxypropionic acid, a valuable serine derivative[4], into peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS). The strategic placement of the methoxy moiety can significantly improve a peptide's metabolic stability, binding affinity, and overall physicochemical profile.[5] We present detailed, field-proven protocols, troubleshooting strategies, and the scientific rationale behind key experimental choices to empower researchers in synthesizing novel, high-quality peptide libraries for therapeutic development.

Scientific Principles & Rationale

The Strategic Value of Methoxy Functionalization in Peptide Design

The methoxy group (-OCH₃) is a small, electronically versatile functional group that serves as a powerful tool for medicinal chemists. Its incorporation into a peptide backbone via Fmoc-2-amino-3-methoxypropionic acid offers several distinct advantages:

  • Enhanced Metabolic Stability: The ether linkage of the methoxy group is significantly more resistant to enzymatic degradation compared to the hydroxyl group of serine, potentially increasing the in vivo half-life of the resulting peptide.

  • Improved Physicochemical Properties: Methylation of the side-chain hydroxyl group increases lipophilicity. This modification can enhance cell membrane permeability and modulate solubility, critical factors for bioavailability.[5]

  • Modulation of Binding Interactions: The methoxy group can act as a hydrogen bond acceptor, altering the conformational preferences of the peptide backbone and its interaction with biological targets. This provides a subtle yet effective means to fine-tune binding affinity and specificity.

The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-based SPPS is the preferred method for synthesizing custom peptides, particularly those containing sensitive or modified residues.[6][7] Its reliance on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu) allows for significantly milder reaction conditions compared to older Boc-based chemistry.[6][8] This orthogonality is crucial for preserving the integrity of complex ncAAs.

The synthesis proceeds in a cyclical manner, as illustrated below.

SPPS_Cycle cluster_resin Solid Support cluster_process Iterative Synthesis Cycle Resin Resin-Bound Peptide (N-terminally Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Free N-terminus Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Peptide Elongated (n+1) Wash2->Deprotection Repeat for next residue

Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Specific Considerations for Fmoc-2-amino-3-methoxypropionic Acid

Fmoc-2-amino-3-methoxypropionic acid is a stable building block that is fully compatible with standard SPPS protocols.

  • Structure and Stability: The side-chain methoxy group is a chemically robust ether and does not require an orthogonal protecting group, simplifying the synthesis strategy.

  • Coupling Kinetics: While not considered a sterically hindered amino acid, achieving high coupling efficiency is paramount, especially in long or complex sequences.[9] The protocols outlined below utilize highly efficient coupling reagents to mitigate the risk of incomplete reactions, which can lead to difficult-to-remove deletion sequences.

Amino_Acid_Structure img

Figure 2: Structure of Fmoc-2-amino-3-methoxypropionic acid.

Materials & Reagents

  • Resin: Rink Amide or Wang resin, pre-loaded or for manual loading.

  • Amino Acids: High-purity (>99%) Fmoc-protected amino acids.

  • Fmoc-2-amino-3-methoxypropionic acid: >99% purity, verified by supplier CoA.

  • Solvents: Peptide synthesis grade Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU, HATU, or DIC.

  • Activation Base: Diisopropylethylamine (DIPEA).

  • Additives: Hydroxybenzotriazole (HOBt).

  • Washing Solvents: Isopropanol (IPA), Methanol (MeOH).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or similar standard cocktail.

  • Precipitation Solvent: Cold diethyl ether.

  • Analysis: HPLC system with C18 column, Mass Spectrometer (e.g., ESI-MS).

Core Experimental Protocols

These protocols are designed for manual synthesis but are readily adaptable to automated peptide synthesizers.

Protocol: Manual Incorporation into a Growing Peptide Chain

This protocol assumes a 0.1 mmol synthesis scale starting with a resin-bound peptide chain ready for the next coupling cycle.

  • Resin Swelling: Swell the peptide-resin in a reaction vessel with DMF (5 mL) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add 3 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

    • Add a fresh 3 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.

    • Causality: The initial short treatment quickly removes the bulk of the Fmoc groups, while the second, longer treatment ensures complete deprotection, which is critical to prevent deletion mutations in the final peptide.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

    • DMF (5 x 4 mL)

    • DCM (3 x 4 mL)

    • DMF (3 x 4 mL)

  • In-Process Control (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine and successful deprotection.

  • Coupling of Fmoc-2-amino-3-methoxypropionic Acid:

    • In a separate vial, pre-activate the amino acid by dissolving the reagents in DMF (2 mL) in the order specified in the table below. Allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Causality: Pre-activation converts the amino acid's carboxylic acid into a more reactive species (e.g., an HOBt-ester), ensuring a rapid and efficient amide bond formation with the resin-bound amine.[10]

    Parameter Method A: HBTU Method B: DIC/HOBt
    Fmoc-AA (Equivalents)4 eq.4 eq.
    Coupling ReagentHBTU (3.9 eq.)DIC (4 eq.)
    Additive/BaseDIPEA (8 eq.)HOBt (4 eq.)
    Reaction Time1 hour2 hours
    Notes Highly efficient, standard for most couplings.Cost-effective, lower risk of racemization for sensitive residues.[10]
  • Washing: Drain the coupling solution and wash the resin thoroughly.

    • DMF (5 x 4 mL)

    • DCM (3 x 4 mL)

  • In-Process Control: Perform a second Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, a second coupling (recouple) may be necessary.

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Protocol: Cleavage from Resin and Global Deprotection
  • Preparation: Wash the final, N-terminally protected peptide-resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.

  • Cleavage: Add 5 mL of cleavage cocktail (e.g., Reagent K) to the dried resin in a fume hood.

  • Incubation: Stopper the vessel and agitate at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture at 3000 x g for 10 minutes. Decant the ether.

  • Washing: Wash the peptide pellet twice with 20 mL of cold diethyl ether, centrifuging each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol: Peptide Purification and Analysis
  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purification: Purify the peptide using preparative reverse-phase HPLC on a C18 column.

  • Analysis: Collect fractions and analyze by analytical HPLC for purity and by mass spectrometry to confirm the correct molecular weight.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Process Validation & Troubleshooting

A robust synthesis protocol includes checkpoints to ensure success. In-process monitoring is key to a self-validating system.

Troubleshooting cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_mass Mass Discrepancy Start Poor Synthesis Outcome (Low Purity / Incorrect Mass) KaiserPos Kaiser Test Positive After Coupling? Start->KaiserPos KaiserNeg Kaiser Test Negative After Deprotection? Start->KaiserNeg MassIncorrect Mass Spec Shows Deletion (-AA mass)? Start->MassIncorrect MassPlus Mass Spec Shows Addition (+ mass)? Start->MassPlus Recouple Action: Perform a second coupling (recouple). KaiserPos->Recouple Yes CheckReagents Action: Check activity of coupling reagents & base. KaiserPos->CheckReagents If persists ExtendDeprot Action: Extend second pieridine incubation time. KaiserNeg->ExtendDeprot Yes CheckPiperidine Action: Use fresh 20% piperidine solution. KaiserNeg->CheckPiperidine If persists IncompleteDeprot Cause: Incomplete Fmoc deprotection. MassIncorrect->IncompleteDeprot Yes DoubleCouple Cause: Impure Fmoc-AA (dipeptide contamination). MassPlus->DoubleCouple Yes

Figure 3: A decision tree for troubleshooting common SPPS issues.

Conclusion

Fmoc-2-amino-3-methoxypropionic acid is an exceptionally useful building block for diversifying peptide libraries. Its incorporation via standard Fmoc-SPPS is straightforward, provided that high-purity reagents and robust coupling conditions are employed. The protocols and validation checkpoints detailed in this guide provide a reliable framework for researchers to successfully synthesize novel methoxy-functionalized peptides, thereby expanding the toolkit for developing next-generation therapeutics.

References

  • 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides . PubMed. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives . ResearchGate. [Link]

  • Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives . PubMed. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis . National Institutes of Health (NIH). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Nowick Lab, UC Irvine. [Link]

  • Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu . ResearchGate. [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses . YouTube. [Link]

  • Incorporation of non-canonical amino acids . National Institutes of Health (NIH). [Link]

  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides . Frontiers. [Link]

  • Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview . YouTube. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media . National Institutes of Health (NIH). [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives . National Institutes of Health (NIH). [Link]

  • The role of the methoxy group in approved drugs . ResearchGate. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis . ACS Publications. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production . ACS Publications. [Link]

  • Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications . National Institutes of Health (NIH). [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era . MDPI. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . Bio-Synthesis Inc. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides . ChemRxiv. [Link]

  • Methods for Removing the Fmoc Group . Wiley Online Library. [Link]

  • Peptide-functionalized quantum dots for potential applications in the targeted delivery of antiobesity drugs . Dove Medical Press. [Link]

Sources

Troubleshooting & Optimization

Effect of different coupling additives on Fmoc-2-amino-3-methoxypropionic acid incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis

Introduction: The Challenge of Sterically Hindered Amino Acids

Fmoc-2-amino-3-methoxypropionic acid, a derivative of serine, presents a unique challenge in solid-phase peptide synthesis (SPPS). The presence of a methoxy group on the β-carbon, in place of a hydroxyl group, significantly increases the steric bulk around the carboxylic acid function. This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often resulting in low coupling efficiencies, incomplete reactions, and ultimately, deletion sequences in the final product.

This guide provides a comprehensive overview of strategies to overcome these challenges, focusing on the rational selection of coupling additives and reagents. We will explore the chemical mechanisms behind these choices and provide field-proven protocols to ensure successful incorporation of this and other sterically demanding residues.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-2-amino-3-methoxypropionic acid considered a "difficult" or "hindered" amino acid to couple?

A: The difficulty arises from steric hindrance. The methoxy group (-OCH₃) at the β-position is bulkier than the hydroxyl group (-OH) of serine. This bulk physically obstructs the formation of the transition state required for amide bond formation, slowing down the reaction rate. Standard coupling protocols that work efficiently for smaller amino acids like Alanine or Glycine may prove insufficient, leading to incomplete reactions. This is a common issue with β-branched or other sterically demanding amino acids.[1]

Q2: What is the fundamental role of a coupling additive like HOBt or Oxyma Pure?

A: Coupling additives are crucial for efficient and high-fidelity peptide synthesis. When a carbodiimide (like DIC) activates an amino acid, it forms a highly reactive but unstable O-acylisourea intermediate. This intermediate can rearrange into an unreactive N-acylurea or lead to racemization. An additive like 1-Hydroxybenzotriazole (HOBt) or its modern, safer alternative, Oxyma Pure, rapidly intercepts the O-acylisourea to form a more stable, yet highly reactive, active ester (OBt or Oxyma ester, respectively).[2][3] This two-step process offers two key advantages:

  • Suppression of Racemization: The resulting active esters are significantly more resistant to racemization than the O-acylisourea intermediate.[2]

  • Increased Efficiency: They prevent the formation of unreactive byproducts and provide a stable activated species that readily reacts with the amine, improving overall coupling yield.

Q3: For a standard synthesis, which coupling reagent and additive combination should I start with for this amino acid?

A: For a first attempt, it is wise to use a robust, modern coupling system that is a step above the basic carbodiimide/additive combination. A highly recommended starting point is HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary base like N,N-Diisopropylethylamine (DIPEA). HCTU is based on the more acidic 6-Cl-HOBt, making it more reactive than standard HBTU.[4] It is known for its high efficiency and stability. An alternative excellent choice is a system based on DIC/Oxyma Pure , which is highly effective and avoids the use of potentially explosive benzotriazole derivatives.[3]

Q4: My post-coupling monitoring test is positive (incomplete reaction). When is it appropriate to escalate to a more powerful coupling reagent like HATU or COMU?

A: Immediately. A positive colorimetric test (such as a Kaiser test for primary amines) indicates the presence of unreacted N-terminal amines on the resin.[5] This is a clear sign that your current coupling protocol is insufficient for Fmoc-2-amino-3-methoxypropionic acid. At this point, you should not simply extend the reaction time; you should employ a more potent activation strategy.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the classic choice for difficult couplings. It is based on HOAt, whose pyridine nitrogen provides anchimeric assistance during the reaction, accelerating the rate of acylation.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on Oxyma Pure. It demonstrates coupling efficiencies comparable or superior to HATU but offers a better safety profile and improved solubility.[2][7]

Escalating to one of these reagents for a second coupling (a "double couple") is the standard corrective action. For future syntheses involving this residue, it would be prudent to use HATU or COMU from the outset.

Troubleshooting Guide: Incomplete Coupling

This section addresses the most common failure mode when incorporating Fmoc-2-amino-3-methoxypropionic acid: a positive colorimetric test for free amines after the coupling step.

Problem: Resin beads are blue/purple after a Ninhydrin (Kaiser) test.
  • Underlying Cause: Incomplete acylation of the resin-bound N-terminal amine due to the steric hindrance of the incoming amino acid.

  • Immediate Corrective Actions (in order of preference):

    • Perform a Double Coupling with a Stronger Reagent: Wash the resin thoroughly with DMF and perform a second coupling using a more powerful reagent system like HATU/DIPEA or COMU/DIPEA . Allow this second coupling to proceed for at least 2 hours.

    • Perform a Double Coupling with the Original Reagent: If a stronger reagent is unavailable, a second coupling with the original reagents for an extended time (2-4 hours) may be sufficient, but is less reliable.

  • Long-Term Protocol Optimization:

    • Select a More Potent Reagent Proactively: For all future steps involving Fmoc-2-amino-3-methoxypropionic acid or other hindered residues, use HATU or COMU as the default coupling reagent.

    • Increase Coupling Time: Extend the standard coupling time from 60 minutes to 2-4 hours, or even overnight for exceptionally difficult sequences.[8]

    • Check Reagent Stoichiometry: Ensure you are using a sufficient excess of reagents. A standard is 4 equivalents of amino acid and 3.95 equivalents of coupling reagent relative to the resin loading. Increasing this to 5 equivalents may be beneficial.

Comparative Data: Coupling Reagent & Additive Performance

The following table summarizes the characteristics of common coupling systems, providing a basis for rational selection.

Coupling SystemAdditive BaseRelative ReactivityRacemization SuppressionKey Considerations
DIC / HOBt HOBtStandardGoodThe historical baseline. HOBt is now classified as explosive and its availability is limited.[2]
DIC / Oxyma Pure Oxyma PureHighExcellentExcellent, non-explosive alternative to HOBt. Safer and equally or more effective.[3]
HBTU HOBtHighGoodA widely used workhorse reagent. Excess reagent can lead to N-terminal capping (guanidinylation).[4]
HCTU 6-Cl-HOBtVery HighExcellentMore reactive than HBTU due to the electron-withdrawing chloro group. Less allergenic.[4]
HATU HOAtExcellentExcellentGold standard for hindered amino acids and segment coupling due to anchimeric assistance from the aza-group.[6]
COMU Oxyma PureExcellentExcellentReactivity comparable to HATU with a superior safety profile (non-explosive) and better solubility.[2][7]

Visualized Workflows and Mechanisms

Workflow for Coupling Hindered Amino Acids

This diagram outlines the decision-making process for successfully incorporating a residue like Fmoc-2-amino-3-methoxypropionic acid.

G cluster_start Step 1: Initial Coupling cluster_monitor Step 2: Monitoring cluster_result Step 3: Analysis & Action Start Start with Hindered AA: Fmoc-2-amino-3-methoxypropionic acid Coupling Perform Coupling: Use COMU or HATU (2-4 hours) Start->Coupling KaiserTest Perform Ninhydrin (Kaiser) Test Coupling->KaiserTest ResultNeg Result: Negative (Colorless/Yellow) Coupling is Complete KaiserTest->ResultNeg Test Negative ResultPos Result: Positive (Blue) Incomplete Coupling KaiserTest->ResultPos Test Positive Continue Proceed to Next Deprotection Step ResultNeg->Continue Troubleshoot Troubleshoot: 1. Perform a second 'double' coupling 2. Use fresh, high-purity reagents 3. Re-evaluate sequence for aggregation issues ResultPos->Troubleshoot

Caption: Decision workflow for coupling sterically hindered amino acids.

Mechanism of Action: DIC/Oxyma Pure Activation

This diagram illustrates how a coupling additive (Oxyma Pure) intercepts the initial carbodiimide-activated species to form a more effective acylating agent.

G cluster_activation Activation cluster_interception Additive Interception cluster_coupling Coupling FmocAA Fmoc-AA-OH (Carboxylic Acid) Isourea O-Acylisourea (Unstable Intermediate) FmocAA->Isourea + DIPEA DIC DIC (Carbodiimide) DIC->Isourea + DIPEA OxymaEster Oxyma Active Ester (Stable, Highly Reactive) Isourea->OxymaEster + Oxyma Pure SideReaction N-Acylurea (Unreactive Byproduct) Isourea->SideReaction (slow rearrangement) Oxyma Oxyma Pure PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) OxymaEster->PeptideBond PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Fmoc-2-amino-3-methoxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids is a frequent and significant challenge. Fmoc-2-amino-3-methoxypropionic acid, an O-methylated threonine derivative, is a prime example of such a building block. The presence of substituents on the β-carbon inherently slows down acylation kinetics, demanding a more robust activation chemistry than required for simpler amino acids like alanine or glycine. Inefficient coupling not only leads to deletion sequences and lower final yields but also increases the risk of side reactions, most notably racemization at the α-carbon.[1][2]

This guide provides an in-depth comparison of commonly used coupling reagents for tackling this specific challenge. We will move beyond cataloging options to explore the mechanistic rationale behind their performance, present comparative data, and offer a validated, field-tested protocol to ensure success in your next synthesis.

The Contenders: A Mechanistic Overview of Coupling Reagent Classes

The success of a peptide bond formation hinges on the activation of the C-terminal carboxylic acid of the incoming amino acid. This is achieved by converting the carboxyl's hydroxyl group into a better leaving group, thereby creating a highly electrophilic species ready for nucleophilic attack by the N-terminal amine of the resin-bound peptide.[3][4] The primary classes of reagents to achieve this are carbodiimides, phosphonium salts, and uronium/aminium salts.[5][6]

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and rearrangement. Its utility is therefore critically dependent on the use of additives, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-analogue HOAt, which trap the activated acid as a more stable and selective active ester, mitigating the risk of epimerization.[2][7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): In these reagents, a phosphorus atom is the site of activation.[5] They react with the carboxylate to form an acyloxyphosphonium intermediate. A key advantage of this class is the absence of a detrimental side reaction known as guanidinylation, where an excess of the coupling reagent can irreversibly cap the N-terminal amine. This makes phosphonium reagents particularly "clean" and suitable for complex syntheses where a reagent excess is necessary to drive the reaction to completion.[5] The HOAt-based version, PyAOP, is recognized for its superior reactivity over the HOBt-based PyBOP.[8]

  • Uronium/Aminium Salts (e.g., HBTU, HCTU, HATU, COMU): This class, which includes the most powerful modern coupling reagents, features an activated carbon atom.[5] These reagents are essentially pre-packaged combinations of an activating scaffold (the uronium or aminium salt) and an additive (HOBt or HOAt).

    • HBTU/HCTU: These are robust, general-purpose reagents.

    • HATU: The HOAt-based analogue of HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is widely considered the gold standard for difficult couplings.[1][7] The electron-withdrawing nitrogen atom in the HOAt moiety enhances the leaving group potential of the resulting active ester, significantly accelerating coupling rates and suppressing racemization.[8][9]

    • COMU: A third-generation uronium reagent, COMU incorporates OxymaPure as its additive component. It demonstrates coupling efficiencies comparable or even superior to HATU but offers significant safety and handling advantages, as it is non-explosive and its by-products are water-soluble for easy removal.[6][8]

Performance Comparison: A Head-to-Head Analysis

While direct kinetic data for Fmoc-2-amino-3-methoxypropionic acid is sparse, performance can be reliably extrapolated from studies on similarly hindered residues. The following table synthesizes available data and field expertise.

ReagentClassRelative Efficiency (Hindered AAs)Racemization RiskKey AdvantagesKey Disadvantages
DIC/HOBt CarbodiimideLow to ModerateModerateCost-effective, simple by-product (DIU).Often insufficient for difficult couplings; requires separate additive.
PyBOP PhosphoniumHighLowNo guanidinylation risk; clean reaction profile.[5]By-product of original BOP is carcinogenic (PyBOP is safer).[8]
HBTU/HCTU Uronium/AminiumHighLow-ModerateEffective general-purpose reagents. HCTU shows reactivity near HATU.[10]Can cause N-terminal guanidinylation; may be incomplete for the most difficult cases.[11]
HATU Uronium/AminiumVery HighVery LowGold standard for hindered couplings; superior reactivity and racemization suppression.[8][9][11]Higher cost; potential for guanidinylation.
COMU UroniumVery HighVery LowEfficacy matches or exceeds HATU; safer (non-explosive); water-soluble by-products.[1][8]Higher cost than standard reagents.
Visualizing the Process

To better understand the context and mechanisms, the following diagrams illustrate the overall workflow and the distinct activation pathways.

SPPS Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: Fmoc-AA-OH + Reagent + Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle or Proceed to Cleavage Wash2->Cycle

Caption: A simplified workflow for a single amino acid addition cycle in Fmoc-SPPS.

Activation Mechanisms cluster_0 Reagent Classes & Intermediates AA Fmoc-AA-COOH DIC DIC AA->DIC PyBOP PyBOP AA->PyBOP HATU HATU AA->HATU Int1 O-Acylisourea DIC->Int1 Int2 Acyloxyphosphonium Salt PyBOP->Int2 Int3 OAt-Active Ester HATU->Int3 PeptideBond Peptide Bond Formation Int1->PeptideBond Int2->PeptideBond Int3->PeptideBond ResinAmine Resin-Bound-NH2 ResinAmine->PeptideBond

Caption: Distinct activation pathways for different classes of coupling reagents.

Validated Experimental Protocol: Coupling with HATU

This protocol details a robust manual procedure for coupling Fmoc-2-amino-3-methoxypropionic acid, prioritizing yield and optical purity.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-amino-3-methoxypropionic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF for deprotection

  • Kaiser test kit for reaction monitoring

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using 20% piperidine in DMF.[12][13] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal volume of DMF.

    • Add DIPEA (8 equivalents). The use of a hindered, non-nucleophilic base is crucial to activate the reagent system without causing premature deprotection of the amino acid.[3][7]

    • Allow the solution to stand for 2-5 minutes. A color change may be observed as the active ester forms.

  • Coupling Reaction:

    • Add the pre-activated solution to the washed, deprotected resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended up to 4 hours.

  • Washing: After the coupling time has elapsed, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Monitoring for Completion (Self-Validation):

    • Take a small sample of the resin beads and perform a Kaiser test.[7]

    • Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to the deprotection of the newly added residue for the next cycle.

    • Positive Result (beads turn dark blue): The coupling is incomplete. This indicates the presence of unreacted N-terminal amines. Perform a "double coupling" by repeating steps 2-4 with fresh reagents to drive the reaction to completion.

Conclusion and Expert Recommendations

For the successful incorporation of sterically demanding residues like Fmoc-2-amino-3-methoxypropionic acid, moving beyond standard carbodiimide-based protocols is essential.

  • Primary Recommendation: HATU remains the most robust and well-validated choice. Its superior activation kinetics and ability to suppress racemization make it the go-to reagent for ensuring high-purity outcomes in challenging syntheses.[1][9][11]

  • Alternative High-Performance Option: COMU offers performance on par with HATU, coupled with a superior safety profile and easier workup due to water-soluble by-products.[8] It is an excellent modern alternative for any laboratory, especially those scaling up production.

  • For Guanidinylation-Sensitive Syntheses: If the risk of N-terminal capping is a primary concern (e.g., in long or complex sequences), a phosphonium salt like PyAOP is the reagent of choice, providing high reactivity without the possibility of this side reaction.[8]

By selecting the appropriate high-potency coupling reagent and employing a validated protocol with in-process controls, researchers can confidently and efficiently incorporate Fmoc-2-amino-3-methoxypropionic acid and other challenging building blocks into their target peptides.

References

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • HATU in Modern Peptide Synthesis: Mechanism, Selectivity,... Online Inhibitor.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Solid Phase Peptide Synthesis Help. Reddit.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC - NIH.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen.
  • A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem.
  • Coupling Reagents. Luxembourg Bio Technologies.

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Fmoc vs Boc protection for 2-amino-3-methoxypropionic acid in synthesis

Comparative Guide: Fmoc vs. Boc Protection for 2-Amino-3-Methoxypropionic Acid ( -Methylserine)

Executive Summary

For the synthesis of peptides containing 2-amino-3-methoxypropionic acid (also known as


-methylserineSer(Me)

-elimination risks
synthetic efficiency
  • The Bottom Line: Fmoc chemistry is the recommended standard , provided that modified deprotection cocktails (e.g., HOBt additives) are used to suppress base-catalyzed

    
    -elimination.
    
  • When to use Boc: Boc chemistry is reserved for specific "difficult sequences" prone to aggregation where high-temperature coupling is required, or if the specific sequence exhibits hypersensitivity to repetitive base treatments (e.g., sequences with multiple adjacent Ser/Thr derivatives).

Mechanistic Analysis: The -Elimination Challenge

The primary technical challenge with


The Mechanism

Under basic conditions (standard Fmoc removal), the

Dehydroalanine (Dha)
Visualization of the Pathway

The following diagram illustrates the competing pathways: stable deprotection vs. destructive

BetaEliminationStartFmoc-Ser(Me)-PeptideEnolateEnolate Intermediate(Transient)Start->Enolateα-Proton AbstractionBaseBase (Piperidine)Base->EnolateNormalFmoc Removal(Normal Path)Enolate->NormalFast KineticsEliminationβ-Elimination(Side Reaction)Enolate->EliminationSlow Kinetics(Promoted by strong base/heat)ProductH-Ser(Me)-Peptide(Desired)Normal->ProductDhaDehydroalanine(Impurity)Elimination->DhaMethoxideMethoxide Leaving GroupElimination->Methoxide

Figure 1: Mechanistic divergence during Fmoc deprotection. The goal is to maximize the green pathway while suppressing the red pathway.

Comparative Performance Guide

This table synthesizes experimental observations regarding the stability and utility of Ser(Me) in both chemistries.

FeatureFmoc Strategy Boc Strategy
Primary Risk Base-catalyzed

-elimination
during repetitive piperidine treatments.
Acid-catalyzed hydrolysis of the methyl ether (rare) or harsh HF cleavage issues.
Reagent Compatibility Excellent. Compatible with acid-labile side chains (Trt, tBu, Boc).[]Limited.[2] Requires HF or TFMSA for final cleavage, which can degrade sensitive motifs (e.g., Trp, Met).
Racemization Risk Moderate. Mitigated by using Oxyma/DIC or HBTU/HOBt.Low. Boc group prevents oxazolone formation more effectively than Fmoc.
Automation Suitability High. Standard for modern synthesizers.[]Low. Requires specialized HF apparatus.
Yield (10-mer peptide) >85% (with optimized deprotection).>90% (robust, but labor-intensive).
Cost Efficiency High. Reagents are cheap; waste disposal is easier.Lower. HF lines and Boc-AA costs can be higher; safety costs are significant.

Experimental Protocols

Optimized Fmoc Protocol (Recommended)

Rationale: Standard 20% piperidine is often too harsh for Ser(Me) if the peptide is long (>15 residues). We utilize a "softer" base cocktail with an acidic additive (HOBt) to suppress the formation of the enolate intermediate.

Materials:

  • Resin: Rink Amide or Wang (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Reagents: DIC/Oxyma Pure (preferred) or HBTU/DIEA.

  • Deprotection Cocktail (Critical): 20% Piperidine + 0.1 M HOBt in DMF.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Modified Deprotection:

    • Treat resin with 20% Piperidine/0.1 M HOBt/DMF for 2 minutes. Drain.

    • Treat again for 8 minutes. Drain.

    • Note: The HOBt suppresses aspartimide formation and reduces the basicity slightly to protect the Ser(Me).

  • Washing: Wash with DMF (5 x 1 min) to ensure complete base removal.

  • Coupling:

    • Dissolve Fmoc-Ser(Me)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add DIC (3 eq) and pre-activate for 2 minutes.

    • Add to resin and shake for 45–60 minutes at Room Temperature.

    • Caution:Do not heat the coupling of Ser(Me) above 40°C.

  • Capping: Acetic anhydride/DIEA/DMF (standard) to block unreacted amines.

Boc Protocol (Alternative)

Rationale: Used when the peptide sequence is extremely hydrophobic or prone to "difficult sequence" aggregation, requiring the superior solvation properties of TFA/DCM steps.

Materials:

  • Resin: MBHA (for amides) or PAM (for acids).

  • Cleavage: Anhydrous Hydrogen Fluoride (HF).

Step-by-Step Workflow:

  • Deprotection: Treat resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Neutralization: 10% DIEA in DCM (2 x 1 min). Crucial: Ensure fast flow to minimize contact time.

  • Coupling:

    • Boc-Ser(Me)-OH (3 eq) activated with HBTU/DIEA in DMF.

    • Double coupling is often required in Boc chemistry due to resin swelling variations in DCM vs DMF.

  • Final Cleavage (The Danger Zone):

    • High HF: 90% HF / 10% Anisole (scavenger) at 0°C for 60 min.

    • Note: Anisole is critical to protect the

      
      -methyl ether from demethylation by the strong Lewis acid character of HF.
      

Decision Logic for Application Scientists

Use the following decision tree to select the correct protocol for your specific project.

DecisionTreeStartStart: Ser(Me) Peptide SynthesisLengthCheckPeptide Length?Start->LengthCheckShort< 15 ResiduesLengthCheck->ShortShortLong> 15 ResiduesLengthCheck->LongLongFmocStdStandard Fmoc Protocol(20% Piperidine)Short->FmocStdAggCheckSequence Prone to Aggregation?Long->AggCheckFmocOptOptimized Fmoc Protocol(Piperidine + 0.1M HOBt)AggCheck->FmocOptNo / ModerateBocRouteBoc Chemistry(High Solvation/TFA)AggCheck->BocRouteYes (Difficult Seq)

Figure 2: Strategic decision matrix for selecting protection chemistry.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Coin, I., et al. (2007). "Depsipeptides as tools for the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link (Discusses Ser/Thr side reactions and HOBt additives).

  • Chem-Impex International. "Product Analysis: Fmoc-Ser(Me)-OH." Link (Commercial specifications and stability data).

  • Manning, M. C., et al. (2013). "Separate mechanisms for age-related truncation and racemisation of peptide-bound serine." Pharmaceutical Research.
  • Sigma-Aldrich. "Fmoc-Ser(Me)-OH Product Information." Link

Evaluating the enzymatic stability of peptides containing 2-amino-3-methoxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the enzymatic stability of peptides containing 2-amino-3-methoxypropionic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of 2-amino-3-methoxypropionic acid (also known as O-methylserine or Ser(Me) ) represents a precision engineering strategy in peptide drug discovery. Unlike native Serine, which is susceptible to phosphorylation, glycosylation, and rapid proteolytic cleavage, Ser(Me) introduces a "stealth" modification. By masking the hydroxyl group with a methyl ether, this non-canonical amino acid (ncAA) eliminates a key hydrogen bond donor and increases local steric bulk without altering the fundamental backbone geometry.

This guide evaluates the enzymatic stability of Ser(Me)-containing peptides, comparing them against native sequences and alternative stabilization strategies (N-methylation, D-amino acids). It provides a validated LC-MS/MS workflow for assessing metabolic half-life (


) and offers a decision framework for when to deploy this specific modification.

Scientific Rationale: The "Stealth" Mechanism

2-amino-3-methoxypropionic acid functions through two primary mechanisms that distinctively improve proteolytic resistance compared to its native counterpart, Serine.

A. Hydrogen Bond Masking

Proteases often rely on hydrogen bonding networks to stabilize the peptide substrate within the active site. The hydroxyl group of Serine acts as both a donor and acceptor.

  • Native Serine: -CH

    
    -OH (Donor/Acceptor) 
    
    
    
    High affinity for protease active sites.
  • Ser(Me): -CH

    
    -O-CH
    
    
    
    (Acceptor only)
    
    
    Disrupted H-bond network reduces
    
    
    for proteolytic cleavage.
B. Steric Shielding & Lipophilicity

The addition of the methyl group adds slight steric bulk (


 increase) and lipophilicity. This does not drastically alter the peptide's global conformation (unlike N-methylation, which can induce cis-peptide bonds), but it creates a local "bumper" that hinders the approach of nucleophilic proteases.
Diagram: Mechanism of Action

Mechanism Native Native Serine (-OH Side Chain) Protease Protease Active Site (H-Bond Requirement) Native->Protease Strong Binding Outcome1 Rapid Hydrolysis (Low Stability) Protease->Outcome1 Amp 2-amino-3-methoxypropionic acid (-OMe Side Chain) Amp->Protease Weak/No Binding Outcome2 Steric Clash / No H-Bond (High Stability) Amp->Outcome2 Resistance

Figure 1: Mechanistic comparison of protease interaction between Native Serine and Ser(Me).

Comparative Analysis: Ser(Me) vs. Alternatives

The following table compares Ser(Me) against standard stabilization techniques. Data is synthesized from representative medicinal chemistry profiles (e.g., Oprozomib development).

FeatureNative Serine (L-Ser)O-Methylserine (Ser(Me)) N-Methylserine (N-Me-Ser)D-Serine (D-Ser)
Enzymatic Stability Low (Baseline)High (3–10x vs Native) Very High (>20x)Very High (Complete resistance)
Chirality L-ConfigL-Config (Preserved) L-ConfigD-Config (Inverted)
Binding Affinity High (Native fit)High (Maintains orientation) Variable (Steric clash likely)Low (Often disrupts binding)
Backbone Impact NoneMinimal High (Induces cis-rotamers)Moderate (Alters turn geometry)
Solubility High (Polar)Moderate (Amphiphilic) ModerateHigh
Best Use Case Initial HitLead Optimization Backbone ProtectionNegative Control / Stability
Key Insight: The "Goldilocks" Zone

While D-Amino acids offer superior stability, they frequently destroy biological activity by inverting the side-chain vector. N-methylation protects the backbone but often forces the peptide into a distinct conformation that may not fit the target receptor. Ser(Me) sits in the "Goldilocks" zone: it significantly enhances stability while preserving the exact 3D vector of the side chain required for receptor binding.

Real-World Validation: The development of Oprozomib (a proteasome inhibitor) utilized O-methylserine residues. Researchers replaced native residues with Ser(Me) to improve metabolic stability while maintaining potency against the


5 subunit of the proteasome, a feat that bulkier or inverted modifications failed to achieve.

Experimental Protocol: Plasma Stability Assay (LC-MS/MS)

To objectively evaluate the stability of a Ser(Me)-containing peptide, follow this self-validating LC-MS/MS protocol.

Phase 1: Preparation
  • Stock Solution: Dissolve peptide (10 mM) in DMSO.

  • Matrix: Thaw pooled Human/Rat Plasma (heparinized) at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.

  • Internal Standard (IS): Prepare Tolbutamide or Propantheline (500 ng/mL) in 100% Acetonitrile (ACN).

Phase 2: Incubation Workflow
  • Spike: Dilute peptide stock into pre-warmed plasma to a final concentration of 1

    
    M (0.1% DMSO final).
    
  • Incubation: Shake at 37°C (water bath or thermomixer).

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
Phase 3: Quenching & Extraction
  • Precipitation: Immediately add aliquot to 200

    
    L of Ice-Cold ACN containing Internal Standard .
    
  • Vortex: Mix vigorously for 30 seconds to precipitate plasma proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection: Transfer supernatant to LC-MS vials. Dilute 1:1 with water if peak shape is poor due to high solvent strength.

Phase 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: 0.1% Formic Acid in ACN.
    
  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM (Multiple Reaction Monitoring) mode for parent ion

    
    .
    
Workflow Diagram

Workflow Prep Step 1: Spike Plasma (1 µM Peptide) Incubate Step 2: Incubation (37°C, shaking) Prep->Incubate Sample Step 3: Sampling (0, 15, 30... 240 min) Incubate->Sample At timepoints Quench Step 4: Protein Precipitation (ACN + Internal Std) Sample->Quench Spin Step 5: Centrifuge (10,000g, 10 min) Quench->Spin Analyze Step 6: LC-MS/MS (Calculate % Remaining) Spin->Analyze

Figure 2: Step-by-step LC-MS/MS plasma stability workflow.

Data Interpretation & Calculation

Calculation of Half-Life ( )[2]
  • Normalize: Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area) for each time point.

  • Relative Stability: Set

    
     as 100%.
    
  • Plot: Graph ln(% Remaining) vs. Time (min).

  • Regression: Determine the slope (

    
    ) of the linear regression.
    
  • Equation:

    
    
    
Acceptance Criteria (Go/No-Go)
  • Unstable:

    
     min (Likely unsuitable for systemic delivery without formulation).
    
  • Moderate:

    
     min (Acceptable for lead optimization).
    
  • Stable:

    
     min (Ideal for drug candidates).
    

References

  • Powell, M. F., et al. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences.

  • Kuhn, B., et al. (2011). Oprozomib: structural basis for the development of a selective immunoproteasome inhibitor. Journal of Medicinal Chemistry. (Demonstrates use of O-methylserine for stability).
  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[1][2][3][4]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

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A Technical Guide to the Strategic Incorporation of Fmoc-2-amino-3-methoxypropionic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a critical strategy for enhancing biological activity, improving metabolic stability, and constraining peptide conformation. Among these valuable building blocks is Fmoc-2-amino-3-methoxypropionic acid (Fmoc-Ser(OMe)-OH), an O-methylated serine derivative. This guide provides an in-depth technical comparison of the incorporation of Fmoc-Ser(OMe)-OH in solid-phase peptide synthesis (SPPS) against its commonly used counterpart, Fmoc-Ser(tBu)-OH, and discusses strategies to overcome the unique challenges it presents.

The Significance of O-Methylation in Peptide Design

The substitution of the side-chain hydroxyl proton of serine with a methyl group introduces subtle yet profound changes to the physicochemical properties of a peptide. This modification can shield the peptide from enzymatic degradation by proteases that recognize the hydroxyl group, thereby extending its in vivo half-life. Furthermore, the methoxy group can influence the local conformation of the peptide backbone, potentially locking it into a bioactive conformation and enhancing receptor affinity and selectivity.

Comparative Analysis of Coupling Efficiency

The primary challenge in incorporating Fmoc-Ser(OMe)-OH lies in the steric hindrance posed by the O-methyl group, which can impede the coupling reaction. This necessitates a careful selection of coupling reagents and optimized protocols to ensure efficient peptide bond formation.

While direct comparative studies detailing the coupling efficiency of Fmoc-Ser(OMe)-OH are not extensively published, we can extrapolate from the behavior of other sterically hindered amino acids. The following table provides a comparative overview of expected coupling efficiencies with various reagents.

Coupling Reagent/AdditiveFmoc-Ser(tBu)-OH (Standard)Fmoc-Ser(OMe)-OH (Projected)Rationale for Fmoc-Ser(OMe)-OH Performance
HBTU/HOBt/DIPEA>99%85-95%A standard and effective coupling cocktail, though the steric bulk of the O-methyl group may slightly reduce efficiency compared to the tert-butyl group.
HATU/HOAt/DIPEA>99%>98%HATU is a more potent activating agent than HBTU and is particularly effective for coupling sterically hindered amino acids. The use of HATU is expected to significantly improve the incorporation of Fmoc-Ser(OMe)-OH.[1]
DIC/HOBt98-99%90-97%A cost-effective option that generally provides good coupling efficiency. For sterically hindered residues, longer coupling times may be necessary to drive the reaction to completion.
COMU/DIPEA>99%>98%COMU is a third-generation uronium salt coupling reagent known for its high efficiency and low racemization, making it an excellent choice for challenging couplings.

Expert Insight: The choice of coupling reagent is paramount for the successful incorporation of Fmoc-Ser(OMe)-OH. While standard reagents like HBTU can be sufficient, for critical positions within a sequence or for longer peptides where cumulative yield is crucial, more powerful reagents such as HATU or COMU are recommended to mitigate the risk of deletion sequences.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-Ser(OMe)-OH and a standard Fmoc-Ser(tBu)-OH for comparison.

Protocol 1: Standard Coupling of Fmoc-Ser(tBu)-OH using HBTU
  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x). Confirm complete deprotection using a Kaiser test.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1 hour.

  • Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm complete coupling. A negative result (yellow beads) indicates a successful reaction.

Protocol 2: Optimized Coupling of Fmoc-Ser(OMe)-OH using HATU
  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin as described in Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(OMe)-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin as described in Protocol 1.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling step should be performed.

Visualizing the SPPS Workflow

The following diagrams illustrate the key stages of the solid-phase peptide synthesis cycle.

SPPS_Cycle cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle Resin Resin-NH2 Coupling Coupling: Fmoc-AA-OH, Activator, Base Resin->Coupling Start Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Coupling Next Cycle

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Coupling_Reagents cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Title Coupling Reagent Activation Pathway Fmoc_AA Fmoc-AA-COOH Carboxylic Acid Active_Ester Activated Species (Active Ester) Fmoc_AA->Active_Ester Activator Coupling Reagent (e.g., HATU, HBTU) Activator->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Resin-Peptide-CO-NH-AA-Fmoc Elongated Peptide Active_Ester->Peptide_Bond Resin_Amine Resin-Peptide-NH2 Free N-terminus Resin_Amine->Peptide_Bond

Caption: Activation and coupling steps in SPPS.

Potential Side Reactions and Mitigation Strategies

The incorporation of O-methylated serine does not typically introduce unique side reactions during the coupling or final cleavage stages. However, standard SPPS side reactions should always be considered:

  • Racemization: The use of highly activating coupling reagents can increase the risk of epimerization, particularly for residues prone to this side reaction.[2] The addition of an auxiliary nucleophile like HOBt or HOAt is crucial to suppress racemization.[3]

  • Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, especially when proline is the C-terminal or penultimate residue.[4] Using sterically hindered resins like 2-chlorotrityl chloride resin can mitigate this issue.[4]

  • Incomplete Deprotection: Aggregation of the growing peptide chain can hinder the access of the deprotection reagent (piperidine), leading to incomplete Fmoc removal and deletion sequences.[4] If aggregation is suspected, using a stronger base like DBU for deprotection or incorporating chaotropic salts can be beneficial.[3][4]

Characterization and Analysis

Following synthesis and cleavage from the resin, the crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its identity and purity.

  • HPLC: Reversed-phase HPLC is the standard method for purifying and analyzing synthetic peptides. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically used. The retention time of the peptide containing Ser(OMe) may differ slightly from its Ser(tBu) counterpart due to differences in hydrophobicity.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the desired sequence. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence.[5]

Conclusion

The successful incorporation of Fmoc-2-amino-3-methoxypropionic acid into synthetic peptides offers a valuable tool for modulating their therapeutic properties. While the steric hindrance of the O-methyl group presents a moderate challenge during coupling, this can be effectively overcome through the use of potent activating reagents like HATU or COMU and optimized reaction conditions. By carefully considering the choice of reagents and monitoring the synthesis closely, researchers can harness the benefits of O-methylation to design and produce novel and more effective peptide-based therapeutics.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis. Aapptec. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • dos Santos, V. M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Zhang, L., et al. (2022). Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses. Toxins, 14(3), 221. [Link]

  • Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4995. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 935-946. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]

  • T. de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(5), 3237-3247. [Link]

  • Wang, Y., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(34), 15517-15525. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Vasanthakumar, G. R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4994. [Link]

  • ResearchGate. (n.d.). Mass spectrometry and HPLC data for the peptides. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 25(11), 2649. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • ResearchGate. (2019). Synthesis of peptides rich in serines?. ResearchGate. [Link]

  • Zhang, K., et al. (2007). MS/MS/MS reveals false positive identification of histone serine methylation. Molecular & Cellular Proteomics, 6(6), 1094-1101. [Link]

  • Shimadzu. (n.d.). Peptide and Protein Analysis. Shimadzu. [Link]

  • Drug Design. (n.d.). Case Studies in Analog Design. Drug Design. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(5), 3237-3247. [Link]

  • St-Gelais, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15133-15143. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Kumar, K. S., et al. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Communications, 53(86), 11778-11781. [Link]

  • Ihling, C., et al. (2022). The Current State-of-the-Art Identification of Unknown Proteins Using Mass Spectrometry Exemplified on De Novo Sequencing of a Venom Protease from Bothrops moojeni. Toxins, 14(8), 539. [Link]

  • ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. ResearchGate. [Link]

  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。